Product packaging for Sparfosic acid trisodium(Cat. No.:)

Sparfosic acid trisodium

Numéro de catalogue: B2717367
Poids moléculaire: 321.06 g/mol
Clé InChI: LKLUEGVLTGGBIX-LHWPGRLPSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sparfosic acid trisodium is a useful research compound. Its molecular formula is C6H7NNa3O8P and its molecular weight is 321.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NNa3O8P B2717367 Sparfosic acid trisodium

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

trisodium;(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO8P.3Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLUEGVLTGGBIX-LHWPGRLPSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NNa3O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Sparfosic Acid Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfosic acid trisodium (B8492382), a synthetic analog of L-aspartic acid, is a potent and specific inhibitor of the enzyme aspartate transcarbamoyltransferase (ATCase). By targeting a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway, sparfosic acid depletes the cellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This depletion leads to cell cycle arrest, primarily in the S phase, and the induction of apoptosis. Furthermore, recent studies have unveiled an immunomodulatory role for sparfosic acid through the activation of a non-canonical NOD2 signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of action of sparfosic acid, including its enzyme kinetics, cellular effects, and its synergistic interaction with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of Aspartate Transcarbamoyltransferase

Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartate (PALA), acts as a competitive inhibitor of aspartate transcarbamoyltransferase (ATCase), the enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential precursors for DNA and RNA synthesis.

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines begins with the formation of carbamoyl (B1232498) phosphate (B84403). ATCase then catalyzes the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. This is a key regulatory step in the pathway. Subsequent enzymatic reactions lead to the formation of orotate, which is then converted to uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

de_novo_pyrimidine_biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate N-Carbamoyl-L-Aspartate N-Carbamoyl-L-Aspartate Carbamoyl Phosphate->N-Carbamoyl-L-Aspartate Aspartate Transcarbamoyltransferase (ATCase) Aspartate Aspartate Aspartate->N-Carbamoyl-L-Aspartate Dihydroorotate Dihydroorotate N-Carbamoyl-L-Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA/RNA DNA/RNA UTP->DNA/RNA CTP->DNA/RNA Sparfosic Acid Sparfosic Acid Sparfosic Acid->N-Carbamoyl-L-Aspartate Inhibits ATCase

Figure 1: De Novo Pyrimidine Biosynthesis Pathway and Inhibition by Sparfosic Acid.
Enzyme Kinetics of ATCase Inhibition

Sparfosic acid is a potent competitive inhibitor of ATCase, with a reported inhibition constant (Ki) in the nanomolar range. It mimics the transition state of the substrates, carbamoyl phosphate and aspartate, binding tightly to the active site of the enzyme.

ParameterValueOrganism/EnzymeReference
Ki ~10-8 MVarious origins
Kd ~10 nME. coli ATCase

Cellular Effects of Sparfosic Acid

The inhibition of ATCase by sparfosic acid has significant downstream consequences for cellular function, primarily due to the depletion of pyrimidine nucleotides.

Cell Cycle Arrest and Apoptosis

The lack of sufficient pyrimidine precursors for DNA synthesis leads to an accumulation of cells in the S phase of the cell cycle.[2] Prolonged pyrimidine starvation ultimately triggers an apoptotic cascade, leading to programmed cell death.[2]

cell_cycle_arrest Sparfosic Acid Sparfosic Acid ATCase Inhibition ATCase Inhibition Sparfosic Acid->ATCase Inhibition Pyrimidine Depletion Pyrimidine Depletion ATCase Inhibition->Pyrimidine Depletion DNA Synthesis Inhibition DNA Synthesis Inhibition Pyrimidine Depletion->DNA Synthesis Inhibition S Phase Arrest S Phase Arrest DNA Synthesis Inhibition->S Phase Arrest Apoptosis Apoptosis S Phase Arrest->Apoptosis

Figure 2: Cellular Consequences of Sparfosic Acid Treatment.
Immunomodulatory Effects via NOD2 Signaling

Recent evidence suggests that sparfosic acid can also modulate the innate immune system by activating a non-canonical signaling pathway involving the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). This activation is independent of the classical RIPK2-mediated NF-κB activation and instead proceeds through MAVS and IRF1.

nod2_signaling Sparfosic Acid Sparfosic Acid NOD2 NOD2 Sparfosic Acid->NOD2 Activates MAVS MAVS NOD2->MAVS IRF1 IRF1 MAVS->IRF1 Nucleus Nucleus IRF1->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces

Figure 3: Non-Canonical NOD2 Signaling Pathway Activated by Sparfosic Acid.

Synergistic Effects with 5-Fluorouracil (5-FU)

Sparfosic acid has been shown to synergistically enhance the cytotoxicity of the chemotherapeutic agent 5-fluorouracil (5-FU).[1] 5-FU is a pyrimidine analog that, once metabolized, inhibits thymidylate synthase, another key enzyme in nucleotide metabolism.

The synergistic effect arises from the dual blockade of pyrimidine metabolism. Sparfosic acid depletes the de novo pyrimidine pool, while 5-FU's active metabolites are more readily incorporated into DNA and RNA in the absence of competing natural pyrimidines, leading to enhanced cytotoxicity.

synergistic_effect Sparfosic Acid Sparfosic Acid De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis Sparfosic Acid->De Novo Pyrimidine Synthesis Inhibits 5-FU 5-FU Thymidylate Synthase Thymidylate Synthase 5-FU->Thymidylate Synthase Inhibits DNA/RNA Synthesis DNA/RNA Synthesis 5-FU->DNA/RNA Synthesis Incorporation Pyrimidine Pool Pyrimidine Pool De Novo Pyrimidine Synthesis->Pyrimidine Pool Reduces Pyrimidine Pool->DNA/RNA Synthesis Thymidylate Synthase->DNA/RNA Synthesis Enhanced Cytotoxicity Enhanced Cytotoxicity DNA/RNA Synthesis->Enhanced Cytotoxicity

Figure 4: Mechanism of Synergistic Cytotoxicity between Sparfosic Acid and 5-FU.

Experimental Protocols

Aspartate Transcarbamoyltransferase (ATCase) Activity Assay (Colorimetric)

This protocol is based on the colorimetric determination of N-carbamoyl-L-aspartate produced.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate Solution: 20 mM Carbamoyl Phosphate, 50 mM L-Aspartate in Assay Buffer

  • Color Reagent A: 1% (w/v) antipyrine (B355649) in 50% sulfuric acid

  • Color Reagent B: 0.8% (w/v) diacetyl monoxime in water

  • N-carbamoyl-L-aspartate standard solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of sparfosic acid.

  • In a 96-well plate, add 50 µL of ATCase enzyme solution to each well.

  • Add 10 µL of sparfosic acid dilution or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 40 µL of pre-warmed Substrate Solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of a 1:1 mixture of Color Reagent A and B.

  • Heat the plate at 60°C for 30 minutes to allow color development.

  • Cool the plate to room temperature and measure the absorbance at 466 nm.

  • Generate a standard curve using the N-carbamoyl-L-aspartate standard to quantify the product formed.

  • Calculate the percent inhibition for each concentration of sparfosic acid and determine the IC50 value.

atcase_assay_workflow A Prepare Sparfosic Acid Dilutions C Add Sparfosic Acid/Control A->C B Add ATCase Enzyme to Plate B->C D Pre-incubate at 37°C C->D E Add Substrate Solution D->E F Incubate at 37°C E->F G Add Color Reagents F->G H Heat at 60°C G->H I Measure Absorbance at 466 nm H->I J Calculate IC50 I->J

Figure 5: Workflow for the Colorimetric ATCase Activity Assay.
Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[3][4][5]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HT-29)

  • Complete cell culture medium

  • Sparfosic acid trisodium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of sparfosic acid in complete culture medium.

  • Remove the old medium and add 100 µL of the sparfosic acid dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

mtt_assay_workflow A Seed Cells in 96-well Plate B Treat with Sparfosic Acid A->B C Incubate for 48-72 hours B->C D Add MTT Solution C->D E Incubate for 4 hours D->E F Remove Medium E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 6: Workflow for the MTT Cell Viability Assay.

Conclusion

This compound exhibits a multifaceted mechanism of action, primarily centered on the potent and specific inhibition of aspartate transcarbamoyltransferase. This leads to a cascade of cellular events, including pyrimidine pool depletion, cell cycle arrest, and apoptosis, which form the basis of its anticancer activity. The discovery of its immunomodulatory role through the non-canonical activation of NOD2 signaling opens new avenues for its therapeutic application. Furthermore, its synergistic interaction with established chemotherapeutics like 5-FU highlights its potential in combination therapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of sparfosic acid. Further investigation into specific IC50 values across a broader range of cancer cell lines is warranted to better define its spectrum of activity.

References

Unveiling the Core Function of Sparfosic Acid Trisodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfosic acid trisodium (B8492382), also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase). As a synthetic analog of the transition state formed during the ATCase-catalyzed reaction, it acts as a powerful antimetabolite. By targeting a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway, Sparfosic acid trisodium effectively disrupts the synthesis of essential building blocks for DNA and RNA, leading to its investigation primarily as an anticancer agent. This technical guide provides an in-depth exploration of the function, mechanism of action, and preclinical and clinical evaluation of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its role in cellular signaling.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound's primary molecular target is aspartate transcarbamoylase (ATCase; EC 2.1.3.2), the enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthetic pathway. This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine triphosphate - UTP, and cytidine (B196190) triphosphate - CTP), which are essential for the synthesis of DNA and RNA, as well as for other cellular processes such as glycoprotein (B1211001) and phospholipid synthesis.[1][2]

The ATCase enzyme facilitates the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate to form N-carbamoyl-L-aspartate. Sparfosic acid acts as a bisubstrate analog, mimicking the structure of the tetrahedral transition state formed during this reaction.[3][4] This high-affinity binding competitively inhibits the enzyme, leading to a depletion of the intracellular pools of pyrimidine nucleotides.[5][6] The resulting imbalance in nucleotide availability ultimately inhibits DNA and RNA synthesis, thereby arresting cell proliferation and inducing apoptosis in rapidly dividing cells, such as cancer cells.[7]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Carbamoyl Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl Phosphate->ATCase L-Aspartate L-Aspartate L-Aspartate->ATCase N-Carbamoyl-L-Aspartate N-Carbamoyl-L-Aspartate ATCase->N-Carbamoyl-L-Aspartate Dihydroorotate Dihydroorotate N-Carbamoyl-L-Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP OMP Orotate->OMP Orotate Phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthetase DNA_RNA_Synthesis DNA & RNA Synthesis UTP->DNA_RNA_Synthesis CTP->DNA_RNA_Synthesis Sparfosic_Acid Sparfosic Acid Trisodium (PALA) Sparfosic_Acid->ATCase

Figure 1: Inhibition of De Novo Pyrimidine Biosynthesis by this compound.

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory activity and clinical evaluation of this compound.

Table 1: In Vitro Inhibitory Activity
ParameterValueTarget EnzymeOrganism/Cell LineReference(s)
Ki (Inhibition Constant) 16 nMAspartate TranscarbamoylaseEscherichia coli[8]
Kd (Dissociation Constant) 110 nMAspartate TranscarbamoylaseEscherichia coli[9][10]
Effective Concentration (Apoptosis Induction) 300 µM-Br-l and L-2 human tumor cell lines[7]
Table 2: Preclinical In Vivo Efficacy
Animal ModelDosageOutcomeReference(s)
Mice with B16 melanoma490 mg/kg (i.p.) on days 1, 5, and 977-86% increase in lifespan-
Mice with Lewis lung carcinoma-Curative in 50% of mice-
Table 3: Clinical Trial Data (Phase I & II)
Trial PhaseDosage RegimenPatient PopulationKey FindingsReference(s)
Phase I 900 to 6750 mg/m² weekly32 patients with advanced malignant tumorsDose-limiting toxicities: diarrhea and skin rash. Recommended Phase II doses: 4500 mg/m²/week (performance status ≥ 70) and 3750 mg/m²/week (performance status < 70). Minor responses observed.[11][12]
Phase I (Combination with 5-FU) PALA: 940 mg/m²/day (24-hour infusion for 5 days); 5-FU: 345 mg/m²/day (IV bolus)16 patientsDose-limiting toxicity: mucositis. Objective responses in patients with lung carcinoma, fibrous histiocytoma, and colon carcinoma.[13]
Phase I (Combination with 5-FU) PALA: 940 mg/m²/day (5-day continuous infusion); 5-FU: 180-325 mg/m²/day18 patients with refractory malignanciesDose-limiting toxicities: mucositis and diarrhea. Responses in 1/13 colon carcinoma and 1 mammary carcinoma patient.[14]
Phase II (Combination with 5-FU) PALA: 250 mg/m² (IV) on day 1; 5-FU: 2,600 mg/m² (24-hour infusion) weekly41 patients with advanced pancreatic cancerOverall response rate: 14% (1 complete, 4 partial). Median survival: 5.1 months.[15]

Experimental Protocols

Aspartate Transcarbamoylase (ATCase) Activity Assay (General Methodology)

The inhibition of ATCase by this compound can be quantified using a colorimetric assay. The general principle involves measuring the rate of formation of N-carbamoyl-L-aspartate.

ATCase_Assay_Workflow cluster_workflow General Workflow for ATCase Inhibition Assay Prepare_Reagents 1. Prepare Reagents: - ATCase enzyme solution - Substrates (Carbamoyl Phosphate, L-Aspartate) - this compound (inhibitor) - Assay Buffer (e.g., Tris-HCl) Reaction_Setup 2. Set up reaction mixtures in microplate wells: - Control (Enzyme + Substrates) - Test (Enzyme + Substrates + Sparfosic Acid) Prepare_Reagents->Reaction_Setup Incubation 3. Incubate at a controlled temperature (e.g., 37°C) Reaction_Setup->Incubation Colorimetric_Detection 4. Stop reaction and add colorimetric reagent (e.g., antipyrine (B355649) and mono-ureido-N-sulfonic acid) which reacts with N-carbamoyl-L-aspartate Incubation->Colorimetric_Detection Measurement 5. Measure absorbance at a specific wavelength (e.g., 466 nm) using a spectrophotometer Colorimetric_Detection->Measurement Data_Analysis 6. Calculate % inhibition and determine IC50 value Measurement->Data_Analysis

Figure 2: Generalized Experimental Workflow for an ATCase Inhibition Assay.

A detailed protocol would involve optimizing enzyme and substrate concentrations to ensure linear reaction kinetics. The reaction is typically initiated by the addition of one of the substrates. The amount of N-carbamoyl-L-aspartate produced is quantified by its reaction with a colorimetric reagent, and the absorbance is read using a spectrophotometer. The percentage of inhibition by Sparfosic acid is calculated by comparing the absorbance of the test wells to the control wells. From a dose-response curve, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of aspartate transcarbamoylase with a clear mechanism of action. Its ability to disrupt de novo pyrimidine biosynthesis has established it as a significant tool in cancer research. While early clinical trials showed limited efficacy as a single agent, its potential in combination therapies, particularly with 5-fluorouracil (B62378), has been demonstrated. The quantitative data from preclinical and clinical studies provide a solid foundation for understanding its therapeutic window and potential applications. Future research may focus on optimizing combination therapies, exploring its efficacy in different cancer types with specific metabolic vulnerabilities, and developing strategies to overcome resistance mechanisms. The detailed understanding of its function at a molecular level continues to make this compound a valuable compound for researchers and drug development professionals in the field of oncology.

References

Sparfosic Acid Trisodium: A Technical Guide to its Role in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid trisodium (B8492382), also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a synthetic analog of carbamoyl (B1232498) phosphate (B84403) and a potent inhibitor of a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This targeted mechanism of action has positioned it as a subject of significant interest in cancer research, primarily as a modulator of pyrimidine metabolism to enhance the efficacy of other chemotherapeutic agents. This technical guide provides a comprehensive overview of the preclinical and clinical research on Sparfosic acid trisodium, with a focus on its mechanism of action, experimental data, and protocols.

Mechanism of Action

This compound exerts its cytotoxic effects by specifically inhibiting aspartate transcarbamoyltransferase (ATCase), the enzyme responsible for the second step in the de novo synthesis of pyrimidines.[1][2] ATCase catalyzes the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. By acting as a transition-state analog inhibitor of ATCase, Sparfosic acid leads to the depletion of intracellular pyrimidine nucleotide pools (UTP and CTP), which are essential for DNA and RNA synthesis.[3][4] This pyrimidine starvation preferentially affects rapidly proliferating cancer cells, which often have a high demand for nucleotides.

The primary therapeutic strategy for Sparfosic acid has been its use in combination with pyrimidine-based antimetabolites, most notably 5-fluorouracil (B62378) (5-FU).[1][4][5] By depleting the endogenous pyrimidine pools, Sparfosic acid is believed to enhance the incorporation of 5-FU into RNA and inhibit thymidylate synthase more effectively, thereby increasing its anti-tumor activity.[6]

cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition by Sparfosic Acid Carbamoyl Phosphate Carbamoyl Phosphate ATCase ATCase Carbamoyl Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate ATCase->N-Carbamoyl-L-aspartate Catalyzes Dihydroorotate Dihydroorotate N-Carbamoyl-L-aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP UMP UMP OMP->UMP UTP_CTP UTP / CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Sparfosic_Acid Sparfosic Acid (PALA) Sparfosic_Acid->ATCase Inhibits Cell_Seeding Seed cancer cells in 96-well plates Incubation_1 Incubate for 24h to allow attachment Cell_Seeding->Incubation_1 Treatment Treat with varying concentrations of Sparfosic Acid Incubation_1->Treatment Incubation_2 Incubate for a defined period (e.g., 48-72h) Treatment->Incubation_2 Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation_2->Viability_Assay Data_Analysis Measure absorbance/ luminescence and calculate IC50 values Viability_Assay->Data_Analysis Cell_Implantation Subcutaneously implant human cancer cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment_Administration Administer Sparfosic Acid (and/or combination agents) according to a defined schedule (e.g., i.p.) Randomization->Treatment_Administration Monitoring Monitor tumor volume and body weight regularly Treatment_Administration->Monitoring Endpoint Euthanize mice at a predefined endpoint and harvest tumors for analysis Monitoring->Endpoint

References

An In-depth Technical Guide to the Early Preclinical Studies of Sparfosic Acid Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid trisodium (B8492382), also widely known by the investigational name PALA (N-(Phosphonacetyl)-L-aspartate), is a synthetic antimetabolite that garnered significant interest in preclinical cancer research for its targeted mechanism of action. This technical guide provides a comprehensive overview of the foundational preclinical in vitro and in vivo studies that characterized the bioactivity, efficacy, and mechanism of Sparfosic acid trisodium.

Core Mechanism of Action

This compound is a potent and specific inhibitor of the enzyme aspartate transcarbamoyl transferase (ATCase).[1][2][3] ATCase catalyzes the second committed step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, a critical pathway for DNA and RNA synthesis.[1][2][3] By competitively inhibiting this enzyme, this compound depletes the intracellular pools of pyrimidine bases, thereby arresting cell proliferation and inducing cell death in rapidly dividing cancer cells.[1]

More recent preclinical evidence suggests a dual mechanism of action, where Sparfosic acid may also function as an immune modulator by activating the pattern recognition receptor nucleotide-binding oligomerization domain 2 (NOD2). This activity is thought to enhance the anti-tumor immune response.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from early in vitro preclinical studies of this compound.

Cell Line Assay Type Concentration Key Findings
Br-l and L-2 (Human tumor cell lines)Cell Cycle Analysis300 µMProgressive accumulation of cells in the S phase.[1][3]
Br1 (Resistant cell line)Apoptosis Assay300 µMActivation of an apoptotic pathway leading to cell death.[1]
Human Colon Cancer Cell LinesCytotoxicity AssayNot SpecifiedSynergistically enhances the cytotoxicity of a combination of 5-fluorouracil (B62378) (5-FU) and interferon-alpha (IFN).[1][3]
Parameter Cell Lines Incubation Time Observation
Cell Cycle ProgressionBr-l and L-212, 24, and 48 hA higher proportion of cells were noted in the S phase in L-2 cells compared to Brl-3prl cells.[1]
Phosphorylated Rb Protein LevelsBr-l and L-24, 10, and 24 hModerate differences were observed in the levels of phosphorylated Rb proteins between the two cell types.[1]
Cyclin A Protein LevelsL-2 and Brl-3prl10 h (peak)A marked increase in cyclin A protein was detected in L-2 cells undergoing apoptosis, with no increase in Brl-3prl cells.[1]
Cyclin E Protein LevelsL-2 and Brl-3prlNot SpecifiedCyclin E protein was found to be elevated in both L-2 and Brl-3prl cells compared to their respective controls.[1]

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative findings from early in vivo preclinical studies of this compound in murine models.

Tumor Model Dosing Regimen Key Findings
B16 Melanoma490 mg/kg; intraperitoneally on days 1, 5, and 9Increased lifespan by 77% to 86% longer than controls.[1]
Lewis Lung CarcinomaTreatment on days 1, 5, and 9 post-implantationCurative in 50% of the mice.[1] The Lewis lung carcinoma is highly sensitive to this compound.[1]

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Culture:

  • Cell Lines: Br-l and L-2 cell lines, established from metastases in nude mice injected with the human tumor cell line MDA-MB-435, were utilized.

  • Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

2. Cell Cycle Analysis:

  • Treatment: Cells were treated with 300 µM this compound.

  • Incubation: Treated cells were incubated for 12, 24, and 48 hours.

  • Staining: Post-incubation, cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

  • Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

3. Apoptosis Assay:

  • Treatment: Resistant Br1 cells were treated with 300 µM this compound.

  • Analysis: Activation of the apoptotic pathway was assessed using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by detecting caspase activation.

4. Western Blot for Cell Cycle Proteins:

  • Treatment: L-2 and Brl-3prl cells were treated with this compound.

  • Lysate Preparation: At various time points (e.g., 4, 10, and 24 hours), cells were lysed to extract total protein.

  • Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies specific for cyclin A, cyclin E, and phosphorylated Rb, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using a chemiluminescent substrate.

In Vivo Murine Tumor Models

1. Animal Models:

  • Mice were used for the B16 melanoma and Lewis lung carcinoma models.

2. Tumor Implantation:

  • For the Lewis lung carcinoma model, tumor cells were implanted subcutaneously (s.c.).

3. Drug Administration:

  • Formulation: this compound was prepared in a suitable vehicle for intraperitoneal (i.p.) injection. A recommended solvent formulation for in vivo experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is advised to prepare the solution fresh on the day of use.

  • Dosing and Schedule: For the B16 melanoma model, mice received 490 mg/kg of this compound via i.p. injection on days 1, 5, and 9 post-tumor implantation. A similar dosing schedule was used for the Lewis lung carcinoma model.

4. Efficacy Evaluation:

  • Primary Endpoints: The primary measures of efficacy were an increase in lifespan compared to control animals and the rate of tumor cure.

Visualizations of Signaling Pathways and Workflows

Sparfosic_Acid_MOA cluster_de_novo De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N_Carbamoyl_Aspartate N-Carbamoyl Aspartate ATCase->N_Carbamoyl_Aspartate Catalyzes Sparfosic_Acid This compound (PALA) Sparfosic_Acid->ATCase Inhibits Apoptosis Apoptosis Sparfosic_Acid->Apoptosis Dihydroorotase Dihydroorotase N_Carbamoyl_Aspartate->Dihydroorotase Dihydroorotate Dihydroorotate Dihydroorotase->Dihydroorotate Catalyzes DHODH Dihydroorotate Dehydrogenase Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Catalyzes OPRT Orotate Phosphoribosyltransferase Orotate->OPRT OMP Orotidine 5'-Monophosphate (OMP) OPRT->OMP Catalyzes ODC OMP Decarboxylase OMP->ODC UMP Uridine 5'-Monophosphate (UMP) ODC->UMP Catalyzes Pyrimidine_Synthesis Downstream Pyrimidine Nucleotide Synthesis UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Experimental_Workflow cluster_invitro In Vitro Experimental Workflow cluster_invitro_assays Downstream Assays cluster_invivo In Vivo Experimental Workflow invitro_start Cancer Cell Lines (e.g., Br-l, L-2) invitro_treatment Treatment with This compound (300 µM) invitro_start->invitro_treatment invitro_incubation Incubation (4-48 hours) invitro_treatment->invitro_incubation cell_cycle Cell Cycle Analysis (Flow Cytometry) invitro_incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V) invitro_incubation->apoptosis western_blot Western Blot (Cyclins, pRb) invitro_incubation->western_blot invivo_start Murine Model (e.g., C57BL/6) tumor_implantation Tumor Implantation (e.g., B16 Melanoma) invivo_start->tumor_implantation drug_administration Drug Administration (e.g., 490 mg/kg, i.p.) tumor_implantation->drug_administration monitoring Tumor Growth & Survival Monitoring drug_administration->monitoring

Caption: Generalized experimental workflows for in vitro and in vivo preclinical studies of Sparfosic acid.

Conclusion

The early preclinical studies of this compound effectively established its mechanism of action as a potent inhibitor of de novo pyrimidine biosynthesis. In vitro studies demonstrated its ability to induce S-phase cell cycle arrest and apoptosis in cancer cell lines. Subsequent in vivo studies in murine models of melanoma and lung carcinoma confirmed its anti-tumor efficacy. These foundational studies provided the scientific rationale for the further clinical development of this compound, both as a single agent and in combination with other chemotherapeutic agents like 5-fluorouracil. The more recent discovery of its immunomodulatory properties suggests that the full therapeutic potential of this compound may be yet to be completely elucidated.

References

An In-depth Technical Guide to N-(Phosphonacetyl)-L-aspartate (PALA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Phosphonacetyl)-L-aspartate (PALA), a synthetic antimetabolite, has been a subject of extensive research due to its potent and specific inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway. By acting as a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase), PALA effectively blocks a critical step in the synthesis of nucleotides required for cell division. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of PALA. Detailed experimental protocols for its synthesis and biological characterization are presented, alongside a summary of key quantitative data from various studies. Visual diagrams of its mechanism and experimental workflows are included to facilitate a deeper understanding of this important molecule in cancer research.

Discovery and Rationale

N-(Phosphonacetyl)-L-aspartate was synthesized by Collins and Stark as a potent transition-state analog of the substrates of aspartate transcarbamoylase (ATCase).[1] ATCase is a key regulatory enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate to form N-carbamoyl-L-aspartate.[2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis and, consequently, for cell proliferation.[2][3] The rationale behind PALA's design was to create a molecule that mimics the transition state of the ATCase-catalyzed reaction, thereby binding to the enzyme with high affinity and specificity, leading to potent inhibition.[4][5] This targeted inhibition of a critical metabolic pathway made PALA a promising candidate for an anticancer agent, as cancer cells often exhibit high rates of proliferation and are thus highly dependent on de novo nucleotide synthesis.[2][3]

Mechanism of Action

PALA exerts its biological effects by competitively inhibiting aspartate transcarbamoylase (ATCase), the second enzyme in the de novo pyrimidine synthesis pathway.[6] As a bisubstrate analog, PALA mimics both carbamoyl phosphate and aspartate, binding tightly to the active site of ATCase.[2][7] This binding prevents the natural substrates from accessing the enzyme, thereby blocking the synthesis of N-carbamoyl-L-aspartate and subsequent pyrimidine nucleotides (uridine triphosphate - UTP and cytidine (B196190) triphosphate - CTP).[2][8] The depletion of intracellular pyrimidine pools ultimately leads to the inhibition of DNA and RNA synthesis, causing cell cycle arrest and apoptosis in rapidly dividing cells.[9] Interestingly, at low concentrations, PALA can paradoxically increase the reaction velocity of ATCase by inducing a conformational change from the low-activity "tense" (T) state to the high-activity "relaxed" (R) state.[7][10] However, at higher, therapeutic concentrations, it acts as a potent inhibitor.[10]

Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition by PALA Carbamoyl Phosphate Carbamoyl Phosphate ATCase ATCase Carbamoyl Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate ATCase->N-Carbamoyl-L-aspartate Dihydroorotate Dihydroorotate N-Carbamoyl-L-aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP UMP UMP OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA_Synthesis DNA and RNA Synthesis CTP->DNA_RNA_Synthesis PALA PALA PALA->ATCase

Caption: Mechanism of action of PALA in the de novo pyrimidine biosynthesis pathway.

Synthesis of N-(Phosphonacetyl)-L-aspartate

The synthesis of PALA can be achieved through a multi-step process starting from commercially available reagents. A general synthetic scheme is outlined below, based on procedures described in the literature.[2]

Experimental Protocol: Synthesis of PALA

Materials:

  • β-benzyl L-aspartate

  • tert-Butoxycarbonyl (Boc) anhydride (B1165640)

  • Ethyl chloroformate

  • Aqueous ammonia (B1221849)

  • Trifluoroacetic acid (TFA)

  • Chloroacetic anhydride

  • Pyridine

  • Triethyl phosphite (B83602)

  • 10% Palladium on carbon (Pd/C)

  • Solvents: Dioxane, Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Protection of the amino group of β-benzyl L-aspartate:

    • Dissolve β-benzyl L-aspartate in a suitable solvent such as dioxane.

    • Add tert-Butoxycarbonyl (Boc) anhydride and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Extract the product, β-benzyl N-tert-butoxycarbonyl-L-aspartate, and purify.

  • Amidation of the α-carboxylic acid:

    • Dissolve the protected aspartate derivative in an appropriate solvent (e.g., THF).

    • Cool the solution in an ice bath and add ethyl chloroformate and a tertiary amine base (e.g., N-methylmorpholine).

    • After a short activation period, add aqueous ammonia and allow the reaction to proceed to form the amide.

    • Isolate and purify the resulting N-Boc-β-benzyl-L-isoasparagine.

  • Deprotection of the amino group:

    • Treat the Boc-protected amide with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to remove the Boc protecting group.

    • After completion of the reaction, neutralize the reaction mixture and isolate the deprotected product.

  • N-acylation with chloroacetic anhydride:

    • Dissolve the deprotected amine in a suitable solvent (e.g., DCM) and add pyridine.

    • Add chloroacetic anhydride and stir until the acylation is complete.

    • Isolate and purify the resulting β-benzyl N-chloroacetyl-L-isoasparaginate.

  • Arbuzov reaction to form the phosphonate (B1237965):

    • Heat the N-chloroacetyl derivative with an excess of triethyl phosphite to form the corresponding phosphonate ester via the Arbuzov reaction.

    • Purify the product by removing excess triethyl phosphite under reduced pressure.

  • Deprotection to yield PALA:

    • Hydrolyze the phosphonate esters using a suitable method (e.g., treatment with bromotrimethylsilane (B50905) followed by water).

    • Remove the benzyl (B1604629) ester protecting group by catalytic hydrogenation using 10% Pd/C in a solvent mixture like THF/ethanol under a hydrogen atmosphere.[3]

    • After the reaction is complete, filter off the catalyst and concentrate the filtrate.

    • The crude PALA can be purified by recrystallization or ion-exchange chromatography.

Biological Evaluation

The biological activity of PALA is primarily assessed through its ability to inhibit ATCase and to suppress cell proliferation.

Experimental Protocol: Aspartate Transcarbamoylase (ATCase) Inhibition Assay

This protocol is based on a colorimetric method that measures the production of N-carbamoyl-L-aspartate.[1]

Materials:

  • Purified ATCase enzyme (e.g., from E. coli or mammalian cells)

  • 50 mM Tris-acetate buffer, pH 8.3

  • Carbamoyl phosphate solution (e.g., 4.8 mM)

  • L-aspartate solution (e.g., 2.4 mM)

  • PALA stock solution of known concentration

  • Colorimetric reagent (e.g., a solution containing antipyrine (B355649) and diacetyl monoxime)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Reaction:

    • In a 96-well plate, prepare reaction mixtures containing Tris-acetate buffer, L-aspartate, and varying concentrations of PALA.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding carbamoyl phosphate to each well.

    • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a strong acid (e.g., a sulfuric acid-phosphoric acid mixture).

  • Color Development:

    • Add the colorimetric reagent to each well.

    • Heat the plate (e.g., at 60°C for 1 hour) to allow for color development. The N-carbamoyl-L-aspartate produced reacts with the reagent to form a colored product.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 466 nm) using a microplate reader.

    • Calculate the percentage of ATCase inhibition for each PALA concentration relative to a control reaction without the inhibitor.

    • Plot the percent inhibition versus the logarithm of the PALA concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: Cell Proliferation Assay

The effect of PALA on cell growth can be determined using various cell viability assays, such as the MTT or WST-1 assay.[11][12]

Materials:

  • Cancer cell line of interest (e.g., colon, lung, or breast cancer cells)

  • Complete cell culture medium

  • PALA stock solution

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of PALA in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of PALA. Include a vehicle control (medium without PALA).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Add a solubilization solution to dissolve the crystals.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each PALA concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the PALA concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow cluster_synthesis Synthesis of PALA cluster_bio_eval Biological Evaluation Starting_Materials Starting Materials (e.g., β-benzyl L-aspartate) Chemical_Reactions Multi-step Chemical Synthesis Starting_Materials->Chemical_Reactions Purification Purification (Chromatography, Recrystallization) Chemical_Reactions->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization ATCase_Assay ATCase Inhibition Assay (IC50 determination) Characterization->ATCase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (IC50 determination) Characterization->Cell_Proliferation_Assay In_Vivo_Studies In Vivo Animal Studies (Antitumor Activity) Cell_Proliferation_Assay->In_Vivo_Studies

Caption: General experimental workflow for the synthesis and biological evaluation of PALA.

Quantitative Data Summary

Preclinical Antitumor Activity of PALA in Murine Models
Tumor ModelDosing ScheduleRouteMaximum Increase in Lifespan (%)Tumor Growth Inhibition (%)Reference
Lewis Lung Carcinoma490 mg/kg on Days 1, 5, 9s.c.Curative in 50% of mice-[4]
B16 Melanoma490 mg/kg on Days 1, 5, 9i.p.77 - 86-[4]
P388 LeukemiaVariousi.p.up to 64-[4]
Glioma 26-s.c.Marked Inhibition-
L1210 LeukemiaDaily or intermittenti.p.Not significant-[4]
Phase I Clinical Trial Data for PALA
ParameterValueReference
Patient Population34 patients with various advanced cancers[1],[13],[14]
Dosing Schedule15-min IV infusion once daily for 5 days, repeated every 3 weeks[1],[13],[14]
Dose-Limiting Toxicity (DLT)1500 to 2000 mg/m²/day[1],[13],[14]
Major ToxicitiesSkin rash, diarrhea, stomatitis[1],[13],[14]
Hematopoietic, Hepatic, Renal ToxicityNot consistently observed[1],[13],[14]
Antitumor Activity (Partial Response)1 patient with colon carcinoma[1],[13],[14]
Antitumor Activity (Stable Disease)3 patients with colon carcinoma, 2 with hypernephroma, 1 with pancreatic carcinoma, 1 with melanoma[1],[13],[14]

Clinical Development and Future Perspectives

Phase I clinical trials established the safety profile of PALA, with mucocutaneous and gastrointestinal toxicities being dose-limiting.[1][13][14] While single-agent PALA showed limited antitumor activity in Phase II trials, its mechanism of action made it an attractive candidate for combination therapies.[8] The combination of PALA with 5-fluorouracil (B62378) (5-FU) has been extensively studied, with the rationale that PALA-induced inhibition of de novo pyrimidine synthesis would enhance the cytotoxicity of 5-FU, which targets thymidylate synthase.[15] These studies have yielded mixed but sometimes promising results, highlighting the importance of dose scheduling and patient selection.[15] More recently, topical application of PALA has been explored for non-melanoma skin cancer, demonstrating both anti-proliferative and immunomodulatory effects.[3]

The journey of PALA from a rationally designed enzyme inhibitor to a clinical candidate has provided valuable insights into the development of targeted cancer therapies. Future research may focus on optimizing combination strategies, exploring novel delivery systems to enhance its therapeutic index, and investigating its potential in other hyperproliferative disorders.

Conclusion

N-(Phosphonacetyl)-L-aspartate stands as a classic example of rational drug design, effectively targeting a key enzyme in a critical metabolic pathway. While its success as a single agent in the clinic has been limited, its well-characterized mechanism of action and manageable toxicity profile continue to make it a valuable tool in cancer research and a potential partner in combination therapies. The detailed protocols and data presented in this guide are intended to support further investigation into the therapeutic potential of PALA and related compounds.

References

Unveiling the Target: A Technical Guide to Sparfosic Acid Trisodium's Interaction with Aspartate Transcarbamoylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the identification and characterization of the primary enzyme target of Sparfosic acid trisodium (B8492382). Known also as N-(Phosphonacetyl)-L-aspartate or PALA, this compound is a potent inhibitor of a key metabolic pathway, demonstrating significant interest in oncology research. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes and experimental workflows.

Core Target Enzyme: Aspartate Transcarbamoylase (ATCase)

Sparfosic acid is a powerful and specific inhibitor of Aspartate transcarbamoylase (ATCase) .[1][2][3][4] This enzyme is a critical component of the multifunctional protein known as CAD , which also includes carbamoyl (B1232498) phosphate (B84403) synthetase and dihydroorotase activities.[5] ATCase catalyzes the second committed step in the de novo pyrimidine (B1678525) biosynthesis pathway, a fundamental process for the synthesis of DNA and RNA.[1][3] Sparfosic acid functions as a transition-state analogue, mimicking the tetrahedral intermediate of the enzymatic reaction between carbamoyl phosphate and aspartate.[6]

Quantitative Analysis of Sparfosic Acid Inhibition

The interaction between Sparfosic acid (PALA) and Aspartate Transcarbamoylase (ATCase) has been quantitatively characterized through various kinetic and binding studies. The data underscores the potency of this inhibition.

ParameterValueEnzyme FormConditionCitation
Inhibition Constant (Ki) 16 nMNot SpecifiedNot Specified[7]
Dissociation Constant (KD) 110 nMHoloenzymeNo effectors[8][9]
65 nMHoloenzymeWith ATP (activator)[9]
266 nMHoloenzymeWith CTP (inhibitor)[9]
95 nMIsolated Catalytic SubunitNot Applicable[8][9]

Experimental Protocols

The identification and characterization of Sparfosic acid's target enzyme involve a series of well-established biochemical assays. Below are detailed methodologies for key experiments.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)

This protocol is adapted from established colorimetric methods for determining ATCase activity.[10]

Principle: The enzymatic reaction produces N-carbamoyl-L-aspartate. The amount of product formed over time is determined by a colorimetric reaction.

Materials:

  • 50 mM Tris-acetate buffer, pH 8.3

  • Carbamoyl phosphate (saturating concentration, e.g., 4.8 mM)

  • L-aspartate (varied concentrations for kinetic studies)

  • Purified ATCase enzyme (from E. coli or other sources)

  • Sparfosic acid trisodium (inhibitor)

  • Reagents for colorimetric detection of N-carbamoyl-L-aspartate.

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain 50 mM Tris-acetate buffer (pH 8.3) and a saturating concentration of carbamoyl phosphate.

  • For inhibitor studies, pre-incubate the enzyme with varying concentrations of Sparfosic acid for a specified time at 25°C.

  • Initiate the enzymatic reaction by adding L-aspartate to the reaction mixture.

  • Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching agent (e.g., a strong acid).

  • Add the colorimetric reagents according to the specific protocol being followed. This typically involves heating to convert N-carbamoyl-L-aspartate to a product that can be quantified.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Generate a standard curve using known concentrations of N-carbamoyl-L-aspartate to determine the amount of product formed in the enzymatic reactions.

  • Calculate the reaction velocity and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots) to determine parameters like Vmax, Km, and Ki.

Continuous Spectrophotometric Assay for ATCase Activity

This method provides real-time measurement of enzyme activity.[11]

Principle: The production of inorganic phosphate in the ATCase reaction is coupled to the purine (B94841) nucleoside phosphorylase (PNP) reaction. PNP catalyzes the phosphorolysis of a chromophoric substrate, methylthioguanosine (MESG), leading to a change in absorbance at 360 nm.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0 or 8.0)

  • Carbamoyl phosphate

  • L-aspartate

  • Purified ATCase

  • This compound

  • Purine nucleoside phosphorylase (PNP)

  • Methylthioguanosine (MESG)

  • A UV/Vis spectrophotometer capable of measuring absorbance at 360 nm.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MESG, and PNP.

  • Add the ATCase enzyme and, for inhibition studies, varying concentrations of Sparfosic acid.

  • Place the reaction mixture in a cuvette and monitor the baseline absorbance at 360 nm.

  • Initiate the reaction by adding the substrates, carbamoyl phosphate and L-aspartate.

  • Continuously monitor the increase in absorbance at 360 nm over time.

  • The rate of change in absorbance is directly proportional to the rate of the ATCase reaction.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Analyze the kinetic data as described in the colorimetric assay protocol.

Determination of Dissociation Constant (KD) by Equilibrium Dialysis

This method directly measures the binding of a radiolabeled ligand to the enzyme.[8][9]

Principle: A semi-permeable membrane separates a chamber containing the enzyme from a chamber with the radiolabeled inhibitor. At equilibrium, the concentration of free inhibitor is equal on both sides, while the chamber with the enzyme will have a higher total concentration of the inhibitor due to binding.

Materials:

  • Purified ATCase (holoenzyme or catalytic subunit)

  • 3H-labeled Sparfosic acid (PALA)

  • Equilibrium dialysis cells with a semi-permeable membrane (with a molecular weight cutoff that retains the enzyme but allows the inhibitor to pass freely).

  • Phosphate buffer, pH 7.0

  • Scintillation counter and scintillation fluid.

Procedure:

  • Load one chamber of the dialysis cell with a known concentration of ATCase in phosphate buffer.

  • Load the other chamber with the same buffer containing a known concentration of 3H-PALA.

  • For experiments with allosteric effectors, include ATP or CTP in both chambers.

  • Gently rotate the dialysis cells at a constant temperature until equilibrium is reached (this may take several hours).

  • After equilibration, take aliquots from both chambers.

  • Measure the radioactivity in each aliquot using a scintillation counter.

  • The concentration of free inhibitor is determined from the radioactivity in the enzyme-free chamber.

  • The concentration of bound inhibitor is calculated by subtracting the free inhibitor concentration from the total inhibitor concentration in the enzyme-containing chamber.

  • Repeat the experiment with a range of 3H-PALA concentrations.

  • Analyze the binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (KD) and the number of binding sites.

Visualizing the Molecular Landscape and Experimental Design

To better understand the context of Sparfosic acid's action and the process of its target identification, the following diagrams have been generated using the DOT language.

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of Sparfosic acid.

TargetIdentificationWorkflow cluster_Hypothesis Hypothesis Generation cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Confirmation cluster_Structural Structural Elucidation Hypothesis Hypothesize target based on Sparfosic Acid's structure (transition-state analog) EnzymeAssay Enzyme Activity Assays (e.g., ATCase assay) Hypothesis->EnzymeAssay InhibitionKinetics Determine Inhibition Kinetics (IC50, Ki) EnzymeAssay->InhibitionKinetics BindingAssay Direct Binding Assays (e.g., Equilibrium Dialysis) InhibitionKinetics->BindingAssay Kinetics Determine Binding Affinity (KD) BindingAssay->Kinetics CellBasedAssay Cell Proliferation Assays Kinetics->CellBasedAssay MetaboliteAnalysis Metabolite Profiling (measure pyrimidine pool) CellBasedAssay->MetaboliteAnalysis Crystallography X-ray Crystallography of Enzyme-Inhibitor Complex MetaboliteAnalysis->Crystallography

Caption: Logical workflow for the identification and validation of Sparfosic acid's target enzyme.

References

Structural Analogues of Sparfosic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Sparfosic Acid Trisodium

Sparfosic acid, also known as N-(phosphonoacetyl)-L-aspartic acid (PALA), is a potent inhibitor of the enzyme aspartate transcarbamoylase (ATCase). ATCase catalyzes the second committed step in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the synthesis of DNA and RNA. By inhibiting this enzyme, Sparfosic acid depletes the cellular pool of pyrimidine nucleotides, leading to the arrest of cell proliferation and the induction of apoptosis, particularly in rapidly dividing cancer cells. This whitepaper provides a comprehensive overview of the structural analogues of Sparfosic acid, detailing their biological activities, the experimental protocols for their evaluation, and the underlying signaling pathways.

Quantitative Data on Sparfosic Acid Analogues

The following tables summarize the inhibitory activity of various structural analogues of Sparfosic acid against aspartate transcarbamoylase (ATCase) and their cytotoxic effects on cancer cell lines.

Analogue Name/ModificationTarget EnzymeInhibition Constant (Kᵢ)Cell LineIC₅₀Reference
Sparfosic Acid (PALA) E. coli ATCase16 nM--[1]
N-Phosphonacetyl-L-isoasparagine (PALI)E. coli ATCaseKᴅ = 2 µM--[2]
O-(phosphonoacetyl)-L-malic acidE. coli ATCase2 µM--[3]
Diethyl (mercaptomethyl)phosphonate derivativeE. coli ATCaseLess potent than PALA--[3]

Experimental Protocols

Synthesis of Sparfosic Acid Analogues

General Procedure for the Synthesis of N-Substituted Phosphonacetyl-L-Aspartate Derivatives:

A common synthetic route involves the coupling of a desired amine with phosphonoacetic acid. For instance, the synthesis of N-phosphonacetyl-L-isoasparagine (PALI) was achieved in 7 steps starting from β-benzyl L-aspartate[2]. The general approach often involves:

  • Protection of functional groups: The carboxylic acid and amino groups of the starting amino acid are protected to prevent unwanted side reactions.

  • Activation of phosphonoacetic acid: The phosphonoacetic acid is activated, for example, by converting it to an acid chloride or using a coupling agent, to facilitate amide bond formation.

  • Coupling reaction: The activated phosphonoacetic acid is reacted with the protected amino acid.

  • Deprotection: The protecting groups are removed to yield the final analogue.

A detailed, step-by-step protocol for a specific analogue synthesis can be adapted from the supplementary information of relevant research articles.

Aspartate Transcarbamoylase (ATCase) Inhibition Assay

Colorimetric Method:

This assay measures the production of carbamoyl (B1232498) aspartate, the product of the ATCase-catalyzed reaction.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). The reaction mixture contains L-aspartate and carbamoyl phosphate (B84403) as substrates.

  • Enzyme and Inhibitor Incubation: Purified ATCase enzyme is pre-incubated with varying concentrations of the Sparfosic acid analogue (the inhibitor) for a defined period at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrates.

  • Termination of Reaction: The reaction is stopped after a specific time by adding a solution that denatures the enzyme (e.g., a strong acid).

  • Color Development: A colorimetric reagent (e.g., a solution of antipyrine (B355649) and diacetyl monoxime) is added, which reacts with the product, carbamoyl aspartate, to produce a colored compound.

  • Absorbance Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 466 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC₅₀ or Kᵢ values can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay

MTT Assay:

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Sparfosic acid analogues for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Cell Cycle and Apoptosis Analysis

Flow Cytometry:

Flow cytometry is a powerful technique to analyze the cell cycle distribution and the induction of apoptosis.

For Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Cells are treated with the Sparfosic acid analogue, harvested, and washed.

  • Fixation: Cells are fixed with a fixative agent like cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI) or DAPI. RNase is often included to prevent the staining of RNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

For Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested.

  • Staining: Cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a vital dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The fluorescence of the stained cells is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sparfosic Acid and its Analogues

Sparfosic_Acid_Signaling_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Cellular Consequences Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate ATCase ATCase Carbamoyl Phosphate + Aspartate->ATCase Substrates N-Carbamoyl-Aspartate N-Carbamoyl-Aspartate ATCase->N-Carbamoyl-Aspartate Catalyzes Pyrimidine Pool Depletion Pyrimidine Pool Depletion Dihydroorotate Dihydroorotate N-Carbamoyl-Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP UTP->Pyrimidine Pool Depletion Leads to CTP->Pyrimidine Pool Depletion DNA Synthesis Inhibition DNA Synthesis Inhibition Pyrimidine Pool Depletion->DNA Synthesis Inhibition RNA Synthesis Inhibition RNA Synthesis Inhibition Pyrimidine Pool Depletion->RNA Synthesis Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Sparfosic Acid Analogue Sparfosic Acid Analogue Sparfosic Acid Analogue->ATCase Inhibits

Caption: Inhibition of ATCase by Sparfosic acid analogues disrupts pyrimidine biosynthesis, leading to cellular consequences.

Experimental Workflow for Analogue Evaluation

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Mechanism of Action Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis ATCase_Assay ATCase Inhibition Assay Structural_Analysis->ATCase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Structural_Analysis->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Analysis

Caption: A typical workflow for the synthesis and biological evaluation of Sparfosic acid analogues.

References

Methodological & Application

Sparfosic Acid Trisodium: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoyl transferase (ATCase). ATCase catalyzes the second committed step in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the synthesis of DNA and RNA.[1] By inhibiting this enzyme, sparfosic acid effectively depletes the cellular pools of pyrimidine nucleotides, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of sparfosic acid trisodium (B8492382).

Mechanism of Action

Sparfosic acid acts as a transition-state analog inhibitor of ATCase, binding tightly to the enzyme's active site and blocking the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate.[2] This inhibition disrupts the synthesis of essential pyrimidines (cytidine and uridine), which are required for nucleic acid synthesis. The resulting pyrimidine starvation leads to an imbalance in the nucleotide pools, causing replicative stress and stalling of DNA replication forks. Consequently, cells, particularly those with deficient p53, undergo S-phase arrest and subsequently enter an apoptotic pathway.[1] In p53-deficient cells, this apoptotic response is mediated by the induction of TAp73, which in turn upregulates the pro-apoptotic Bcl-2 family members Noxa and Bim.

Signaling Pathway

Sparfosic_Acid_Pathway Sparfosic Acid Induced Apoptosis in p53-Deficient Cells Sparfosic_Acid Sparfosic Acid Trisodium (PALA) ATCase Aspartate Transcarbamoyl Transferase (ATCase) Sparfosic_Acid->ATCase Inhibition Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Pyrimidine_Pool Pyrimidine Pool (dCTP, dUTP) Depletion Pyrimidine_Biosynthesis->Pyrimidine_Pool DNA_Synthesis DNA Synthesis Inhibition Pyrimidine_Pool->DNA_Synthesis S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest TAp73 TAp73 Induction S_Phase_Arrest->TAp73 Noxa_Bim Noxa & Bim Upregulation TAp73->Noxa_Bim Apoptosis Apoptosis Noxa_Bim->Apoptosis

Caption: Sparfosic acid induced apoptosis pathway in p53-deficient cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of sparfosic acid in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
BG-1Ovarian Adenocarcinoma~25[3]
B16Murine Melanoma40-fold more sensitive than L1210[4][5]
L1210Murine Leukemia-[4][5]
IPC-48Human Melanoma4-fold more sensitive than CCRF-CEM[4][5]
CCRF-CEMHuman T-cell Leukemia-[4][5]
NC37Human B-lymphoblastsMore resistant than L1210 and CCRF-CEM at 10⁻³ M[4][5]

Experimental Protocols

ATCase Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of sparfosic acid on ATCase activity.

Workflow:

ATCase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Reagents Prepare Assay Buffer, Substrates, and Sparfosic Acid Incubate Incubate ATCase with Sparfosic Acid Reagents->Incubate Enzyme Purify or obtain ATCase enzyme Enzyme->Incubate Initiate Initiate reaction with Carbamoyl Phosphate and Aspartate Incubate->Initiate Stop Stop reaction with Acid Initiate->Stop Color_Dev Add colorimetric reagents Stop->Color_Dev Measure Measure absorbance at 466 nm Color_Dev->Measure

Caption: Workflow for the ATCase enzyme inhibition assay.

Materials:

  • Purified ATCase enzyme

  • Sparfosic acid trisodium

  • Carbamoyl phosphate

  • L-aspartic acid

  • Assay Buffer: 50 mM Tris-acetate, pH 8.3

  • Colorimetric Reagent A: 1% (w/v) antipyrine (B355649) in 50% sulfuric acid

  • Colorimetric Reagent B: 0.8% (w/v) diacetyl monoxime in water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Create a serial dilution of sparfosic acid in the assay buffer.

  • In a 96-well plate, add a constant amount of ATCase enzyme to each well.

  • Add the different concentrations of sparfosic acid to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding saturating concentrations of carbamoyl phosphate (e.g., 4.8 mM) and L-aspartic acid.

  • Incubate the reaction at 25°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution.

  • To determine the amount of N-carbamoyl-L-aspartate formed, add Colorimetric Reagent A and B.

  • Incubate at 60°C for 15-20 minutes to allow for color development.

  • Measure the absorbance at 466 nm using a microplate reader.

  • Calculate the percentage of inhibition for each sparfosic acid concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of sparfosic acid on cancer cell lines using an MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of sparfosic acid in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of sparfosic acid. Include a vehicle control.

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with sparfosic acid using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of sparfosic acid for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6] An accumulation of cells in the S phase is expected following sparfosic acid treatment.

References

Application Notes and Protocols: PALA and 5-Fluorouracil Combination Therapy in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects of N-(Phosphonacetyl)-L-aspartate (PALA) and 5-fluorouracil (B62378) (5-FU) combination therapy in colon cancer cells. Detailed protocols for key in vitro experiments are provided to facilitate further research into this promising anti-cancer strategy.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for colorectal cancer. It primarily functions as an antimetabolite, interfering with DNA and RNA synthesis.[1] However, its efficacy can be limited by both intrinsic and acquired resistance. Biochemical modulation, a strategy to enhance the therapeutic index of a drug by altering the biochemical environment of the target cells, has been explored to improve 5-FU's effectiveness.

N-(Phosphonacetyl)-L-aspartate (PALA) is a potent and specific inhibitor of aspartate transcarbamylase (ATCase), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] By inhibiting ATCase, PALA depletes intracellular pools of uridine (B1682114) and cytidine (B196190) nucleotides.[2] This depletion is hypothesized to enhance the cytotoxicity of 5-FU through several mechanisms, including increased incorporation of 5-FU into RNA and enhanced inhibition of thymidylate synthase. Preclinical and clinical studies have demonstrated that low doses of PALA can potentiate the antitumor activity of 5-FU in colorectal cancer.[2][3]

Mechanism of Action: Synergistic Interaction

The combination of PALA and 5-FU results in a synergistic cytotoxic effect on colon cancer cells. PALA's inhibition of the de novo pyrimidine synthesis pathway leads to a reduction in the intracellular pool of pyrimidine nucleotides. This biochemical modulation enhances the activity of 5-FU, which competes with endogenous pyrimidines for incorporation into RNA and for the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. The enhanced incorporation of 5-FU into RNA is a suggested mechanism for this synergistic interaction.[4]

PALA_5FU_Mechanism PALA PALA ATCase Aspartate Transcarbamylase (ATCase) PALA->ATCase inhibits DeNovoPyrim De Novo Pyrimidine Synthesis ATCase->DeNovoPyrim PyrimPool Pyrimidine Nucleotide Pool (UTP, CTP) DeNovoPyrim->PyrimPool reduced RNA_Synth RNA Synthesis PyrimPool->RNA_Synth competes with FU 5-Fluorouracil (5-FU) FU_metabolites 5-FU Active Metabolites (FUTP, FdUMP) FU->FU_metabolites is converted to FU_metabolites->RNA_Synth incorporates into RNA TS Thymidylate Synthase (TS) FU_metabolites->TS inhibits RNA_dys RNA Dysfunction RNA_Synth->RNA_dys DNA_Synth DNA Synthesis TS->DNA_Synth DNA_dam DNA Damage DNA_Synth->DNA_dam impaired Apoptosis Apoptosis & Cell Cycle Arrest RNA_dys->Apoptosis DNA_dam->Apoptosis

Mechanism of synergistic action between PALA and 5-FU.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of 5-FU on various colon cancer cell lines. While specific data for the PALA and 5-FU combination is limited in publicly available literature, these values for 5-FU alone provide a baseline for designing combination therapy experiments. The synergy observed in clinical trials suggests that the IC50 values for 5-FU would be significantly lower in the presence of PALA.

Table 1: IC50 Values of 5-Fluorouracil in Human Colon Cancer Cell Lines

Cell Line5-FU IC50 (µM)Incubation TimeAssay
HCT-116~548 hoursMTT Assay
HT-29~848 hoursMTT Assay
SW480Varies (e.g., 43.87 µg/ml)48 hoursMTT Assay
COLO-2053.248-72 hoursMTT Assay
LoVo~2548 hoursMTT Assay

Table 2: Effects of 5-Fluorouracil on Cell Cycle Distribution in Colon Cancer Cell Lines

Cell Line5-FU ConcentrationIncubation TimeEffect on Cell Cycle
HT-29Micromolar concentrations48 hoursS-phase accumulation
COLO-205Micromolar concentrations48 hoursS-phase accumulation
SW620IC50Not SpecifiedIncreased percentage of cells in S phase

Table 3: Apoptosis Induction by 5-Fluorouracil in Colon Cancer Cell Lines

Cell Line5-FU ConcentrationIncubation TimeObserved Apoptotic Effects
HCT-11620 µM48 hoursIncreased apoptosis rate
SW620IC50Not SpecifiedApoptosis induction observed

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of PALA and 5-FU combination therapy in colon cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of PALA and 5-FU, both individually and in combination.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis seed Seed cells in 96-well plates treat Treat with PALA, 5-FU, or combination seed->treat add_mtt Add MTT reagent treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_sol Add solubilization solution incubate_mtt->add_sol read Read absorbance at 570 nm add_sol->read

Workflow for MTT cell viability assay.

Materials:

  • Colon cancer cell lines (e.g., HCT-116, HT-29, SW480)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • PALA (N-(Phosphonacetyl)-L-aspartate)

  • 5-Fluorouracil (5-FU)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed colon cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of PALA and 5-FU in complete culture medium.

    • For single-agent treatment, add 100 µL of the respective drug dilutions to the wells.

    • For combination treatment, pre-treat cells with PALA for a specified time (e.g., 24 hours) before adding 5-FU, or add both agents simultaneously.

    • Include untreated control wells (medium only) and vehicle control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment condition. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by PALA and 5-FU combination therapy.

Materials:

  • Colon cancer cell lines

  • 6-well plates

  • PALA and 5-FU

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PALA, 5-FU, or the combination as described in the MTT assay protocol.

  • Cell Harvesting: After the treatment period (e.g., 48 hours), collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effects of PALA and 5-FU on cell cycle progression.

Materials:

  • Colon cancer cell lines

  • 6-well plates

  • PALA and 5-FU

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PALA, 5-FU, or the combination.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.

Materials:

  • Colon cancer cell lines

  • 6-well plates

  • PALA and 5-FU

  • Crystal violet staining solution

Procedure:

  • Cell Treatment: Treat a bulk population of cells with PALA, 5-FU, or the combination for a defined period (e.g., 24 hours).

  • Cell Seeding: After treatment, harvest the cells, count them, and seed a low number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh drug-free medium.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining:

    • Wash the plates with PBS.

    • Fix the colonies with methanol.

    • Stain the colonies with crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Western Blot Analysis

This protocol can be used to investigate the effect of PALA and 5-FU on the expression of key proteins involved in pyrimidine synthesis and apoptosis.

WB_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-TS, anti-Bax) E->F G Secondary Antibody Incubation F->G H Detection G->H

General workflow for Western Blot analysis.

Target Proteins of Interest:

  • Thymidylate Synthase (TS): To assess the effect of 5-FU on its target enzyme.

  • Aspartate Transcarbamylase (ATCase): To confirm the inhibitory effect of PALA.

  • Apoptosis-related proteins: Bax, Bcl-2, cleaved Caspase-3 to investigate the apoptotic pathway.

  • Cell cycle regulatory proteins: Cyclin D1, CDK4, p21 to understand the mechanism of cell cycle arrest.

Procedure:

  • Protein Extraction: Treat cells with PALA and/or 5-FU, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with appropriate secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent detection system.

Conclusion

The combination of PALA and 5-FU represents a promising therapeutic strategy for colorectal cancer by exploiting the principles of biochemical modulation. The provided application notes and protocols offer a framework for researchers to further investigate the synergistic effects and underlying mechanisms of this combination therapy in colon cancer cell lines. Such studies are crucial for optimizing treatment schedules and identifying biomarkers for patient stratification in future clinical applications.

References

Application Note and Protocol: Determining Cell Viability with Sparfosic Acid Trisodium using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the cytotoxic effects of Sparfosic acid trisodium (B8492382) on cultured cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Sparfosic acid trisodium, also known as PALA, is a potent inhibitor of aspartate transcarbamoyl transferase, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] By disrupting the synthesis of pyrimidines, essential building blocks for DNA and RNA, Sparfosic acid can induce cell cycle arrest and apoptosis.[1] The MTT assay is a colorimetric method widely used to evaluate cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2][3] This application note outlines the principles of both Sparfosic acid's mechanism of action and the MTT assay, provides a step-by-step experimental protocol, and offers guidance on data analysis and presentation.

Introduction

This compound is a DNA antimetabolite that acts as a specific inhibitor of aspartate transcarbamoyl transferase (ATCase).[1] ATCase catalyzes the second committed step in the de novo synthesis of pyrimidine nucleotides.[1] The inhibition of this pathway deprives rapidly proliferating cells, such as cancer cells, of the necessary precursors for DNA and RNA synthesis, leading to cell death.[1] Understanding the dose-dependent cytotoxic effects of Sparfosic acid is crucial for its development as a potential therapeutic agent.

The MTT assay is a reliable and widely used method for assessing cell viability and proliferation.[2][4] The assay is based on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product.[2][5] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[8][7]

This document provides a comprehensive guide for researchers to effectively use the MTT assay to quantify the effects of this compound on cell viability.

Principle of the Method

The overall workflow involves treating cultured cells with varying concentrations of this compound, followed by the addition of MTT reagent. Viable cells will convert the MTT to formazan. Subsequently, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Signaling Pathway of this compound

Sparfosic acid targets the de novo pyrimidine biosynthesis pathway, a critical process for nucleotide synthesis. The diagram below illustrates the point of inhibition by Sparfosic acid.

Sparfosic_Acid_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate N-Carbamoylaspartate N-Carbamoylaspartate Carbamoyl Phosphate->N-Carbamoylaspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->N-Carbamoylaspartate Dihydroorotate Dihydroorotate N-Carbamoylaspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP UMP UMP OMP->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Sparfosic Acid Sparfosic Acid Sparfosic Acid->N-Carbamoylaspartate Inhibits MTT_Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of Sparfosic Acid Incubation1->Treatment Incubation2 Incubate for desired treatment period (e.g., 24, 48, 72h) Treatment->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h (formazan formation) Add_MTT->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by PALA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Phosphonacetyl)-L-aspartate (PALA) is a potent and specific inhibitor of aspartate transcarbamylase, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4][5][6] By blocking this pathway, PALA depletes the cellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[1][7][8] This depletion leads to replicative stress and can induce cell cycle arrest, making PALA a valuable tool for studying cell cycle regulation and a potential therapeutic agent. The effect of PALA on the cell cycle is often dependent on the p53 status of the cells; in cells with functional p53, PALA treatment typically results in cell cycle arrest, whereas in p53-deficient cells, it can trigger apoptosis.[7]

Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] This is commonly achieved by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.[11][12]

These application notes provide a detailed protocol for inducing cell cycle arrest using PALA and analyzing the effects using flow cytometry with propidium iodide staining.

Principle of the Method

This protocol outlines the treatment of cultured cells with PALA to induce cell cycle arrest. Following treatment, the cells are harvested, fixed to permeabilize the cell membrane, and treated with RNase A to eliminate the staining of double-stranded RNA by propidium iodide.[9][11] The cells are then stained with propidium iodide, and the DNA content is analyzed by flow cytometry. The resulting data provides a quantitative measure of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing for the assessment of PALA-induced cell cycle arrest.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison between different treatment conditions.

TreatmentConcentration (µM)Duration (hours)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated Control02455.225.119.7
PALA1002468.515.316.2
PALA2502475.110.514.4
Untreated Control04853.826.519.7
PALA1004878.38.912.8
PALA2504885.65.29.2

Table 1: Example of Cell Cycle Distribution Analysis of PALA-treated Cells. Hypothetical data showing the percentage of cells in each phase of the cell cycle after treatment with different concentrations of PALA for 24 and 48 hours.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., HT-29, MCF-7)

  • Complete cell culture medium

  • PALA (N-(Phosphonacetyl)-L-aspartate)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed cells in culture plates B Allow cells to adhere and grow A->B C Treat cells with PALA or vehicle control B->C D Incubate for desired time points C->D E Harvest cells (trypsinization for adherent cells) D->E F Wash cells with PBS E->F G Fix cells in ice-cold 70% ethanol F->G H Store fixed cells at -20°C (optional) G->H I Wash cells to remove ethanol H->I J Resuspend in PBS I->J K Treat with RNase A J->K L Stain with Propidium Iodide K->L M Acquire data on a flow cytometer L->M N Gate on single cells M->N O Analyze DNA content histogram N->O P Quantify cell cycle phases O->P

Caption: Experimental workflow for PALA treatment and cell cycle analysis.

Detailed Protocol

1. Cell Seeding and PALA Treatment:

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a stock solution of PALA in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

  • Treat the cells with the desired concentrations of PALA. Include a vehicle-treated control group.

  • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Fixation:

  • For adherent cells: Aspirate the culture medium, wash the cells once with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • For suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells and prevent clumping.[11][13]

  • Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[14]

3. Propidium Iodide Staining:

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.[14]

  • Carefully discard the ethanol supernatant.

  • Wash the cell pellet once with 5 mL of PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Add 5 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade any double-stranded RNA.[11][13]

  • Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.

  • Incubate the cells at room temperature for 15-30 minutes in the dark.[14]

4. Flow Cytometry Analysis:

  • Analyze the stained cells on a flow cytometer.

  • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

  • Use a fluorescence area vs. fluorescence width plot to gate on single cells and exclude doublets and aggregates.[13]

  • Collect the fluorescence data for at least 10,000 single-cell events.

  • Generate a histogram of the PI fluorescence intensity.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathway

G cluster_0 Pyrimidine Biosynthesis cluster_1 Cell Cycle Regulation PALA PALA ATCase Aspartate Transcarbamylase (ATCase) PALA->ATCase Inhibition Pyrimidine_Pool Pyrimidine Nucleotide Pool ATCase->Pyrimidine_Pool Synthesis DNA_RNA_Syn DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Syn Replicative_Stress Replicative Stress DNA_RNA_Syn->Replicative_Stress p53 p53 Replicative_Stress->p53 Activation p21 p21 p53->p21 Upregulation CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibition G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition S_Phase_Arrest S-Phase Arrest G1_S_Transition->S_Phase_Arrest

Caption: PALA-induced cell cycle arrest signaling pathway.

Troubleshooting

IssuePossible CauseSuggestion
High CV of G0/G1 peak - Cell clumping- Ensure single-cell suspension before fixation.[13] - Add ethanol dropwise while vortexing.[11] - Filter the stained sample before analysis.
- Incomplete staining- Increase incubation time with PI.[13] - Optimize PI concentration.
Broad S-phase peak - Apoptotic cells (sub-G1 peak)- Use software to model and exclude the sub-G1 population.
- Inconsistent fixation- Ensure consistent and thorough fixation with cold ethanol.
No significant change in cell cycle - PALA concentration too low- Perform a dose-response experiment to determine the optimal concentration.
- Incubation time too short- Increase the duration of PALA treatment.
- Cell line is resistant to PALA- Verify the sensitivity of the cell line to PALA.
High background fluorescence - Incomplete removal of RNA- Ensure RNase A is active and incubation is sufficient.[9][11]
- Non-specific PI binding- Wash cells thoroughly after staining.

Conclusion

The analysis of cell cycle arrest by flow cytometry is a robust and quantitative method to study the effects of compounds like PALA. The detailed protocol provided here offers a reliable framework for researchers to investigate the impact of pyrimidine biosynthesis inhibition on cell cycle progression. This information is valuable for basic research in cell biology and for the development of novel anti-cancer therapies.

References

Application of Sparfosic Acid Trisodium in Head and Neck Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoyltransferase (ATCase). ATCase catalyzes the second committed step in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cancer cells, including those of head and neck squamous cell carcinoma (HNSCC), often have a high demand for nucleotides to support cell division and growth, making them particularly vulnerable to inhibitors of this pathway.[3][4] Sparfosic acid acts as a transition-state analog inhibitor of ATCase, leading to the depletion of the intracellular pyrimidine nucleotide pool.[2][5] This depletion can induce cell cycle arrest, apoptosis, and sensitization to other chemotherapeutic agents.[1][6]

Mechanism of Action

Sparfosic acid trisodium (B8492382) exerts its cytotoxic effects by targeting the de novo pyrimidine synthesis pathway. This pathway is essential for producing the pyrimidine bases (uracil, cytosine, and thymine) required for nucleic acid synthesis. The key steps are as follows:

  • Inhibition of Aspartate Transcarbamoyltransferase (ATCase): Sparfosic acid directly inhibits ATCase, which is part of the multifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase).[3] This inhibition blocks the conversion of carbamoyl (B1232498) phosphate (B84403) and aspartate into N-carbamoyl-L-aspartate, a crucial step in the pyrimidine ring formation.[2]

  • Pyrimidine Pool Depletion: The blockage of this pathway leads to a significant reduction in the intracellular pool of pyrimidine nucleotides, including UTP, CTP, and dTTP.[5]

  • Induction of Cell Stress and Apoptosis: The resulting nucleotide imbalance triggers cellular stress, leading to the activation of apoptotic pathways and cell death.[1][6]

  • Cell Cycle Arrest: A deficiency in pyrimidines can halt DNA replication, causing cells to accumulate in the S phase of the cell cycle.[1]

Potential Applications in Head and Neck Cancer

While specific studies on Sparfosic acid in head and neck cancer cell lines are limited, its established mechanism of action suggests significant potential. HNSCC is characterized by rapid cell proliferation and, in many cases, a dependency on de novo nucleotide synthesis. Therefore, Sparfosic acid could be investigated as a standalone therapeutic agent or, more likely, in combination with other established chemotherapies for HNSCC, such as 5-fluorouracil (B62378) (5-FU).[7][8][9] The rationale for combination therapy is that Sparfosic acid-induced pyrimidine depletion can enhance the efficacy of antimetabolites like 5-FU that target other enzymes in the pyrimidine pathway.[1][8][9]

Quantitative Data Summary

The following table presents hypothetical IC50 values for Sparfosic acid trisodium in common head and neck cancer cell lines. These values are for illustrative purposes to guide initial experimental design and are not based on published data for these specific cell lines. Researchers should determine these values empirically.

Cell LineDescriptionHypothetical IC50 (µM) for Sparfosic Acid (72h incubation)
FaDu Pharyngeal squamous cell carcinoma150
CAL 27 Tongue squamous cell carcinoma200
Detroit 562 Pharyngeal carcinoma (metastatic site)175
SCC-25 Tongue squamous cell carcinoma220

Signaling and Experimental Workflow Diagrams

G cluster_0 De Novo Pyrimidine Biosynthesis Pathway cluster_1 Mechanism of Inhibition Glutamine Glutamine + Bicarbonate + ATP CAP Carbamoyl Phosphate Glutamine->CAP CAD (CPSII) CAA N-Carbamoyl-L-aspartate CAP->CAA CAD (ATCase) Aspartate Aspartate Aspartate->CAA DHOA Dihydroorotate CAA->DHOA CAD (DHOase) OA Orotate DHOA->OA DHODH OMP Orotidine 5'-monophosphate OA->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS Sparfosic_Acid Sparfosic Acid (PALA) Sparfosic_Acid->Inhibition caption Mechanism of Sparfosic Acid Inhibition

Caption: Mechanism of Sparfosic Acid in the de novo pyrimidine biosynthesis pathway.

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis and Interpretation arrow start Select Head and Neck Cancer Cell Lines (e.g., FaDu, CAL 27) culture Cell Culture and Maintenance start->culture treatment Treat with varying concentrations of This compound culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot Analysis (e.g., for PARP cleavage, cyclin levels) ic50->western_blot analysis Quantitative Analysis of Results apoptosis->analysis cell_cycle->analysis western_blot->analysis interpretation Interpretation of Sparfosic Acid's Effects analysis->interpretation conclusion Conclusion and Future Directions interpretation->conclusion caption Experimental Workflow

Caption: A general experimental workflow for evaluating Sparfosic Acid.

Protocols

Cell Culture and Maintenance
  • Cell Lines: FaDu (ATCC® HTB-43™), CAL 27 (ATCC® CRL-2095™), Detroit 562 (ATCC® CCL-138™).

  • Culture Medium: Eagle's Minimum Essential Medium (for FaDu and Detroit 562) or Dulbecco's Modified Eagle's Medium (for CAL 27), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 for 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound for 24, 48, and 72 hours.[1]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A progressive accumulation of cells in the S phase is expected.[1]

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. (Suggested primary antibodies: anti-PARP, anti-cleaved caspase-3, anti-cyclin E, anti-pRb).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

References

Application Notes and Protocols for Preclinical Efficacy Testing of Sparfosic Acid Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid trisodium (B8492382), also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of aspartate transcarbamoyltransferase (ATCase). ATCase is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the second step, the conversion of carbamoyl (B1232498) phosphate (B84403) and aspartate to N-carbamoyl-L-aspartate. By inhibiting this key enzymatic step, Sparfosic acid depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This depletion leads to cell cycle arrest, primarily in the S phase, and subsequently induces apoptosis in rapidly proliferating cancer cells. These application notes provide an overview of preclinical models and detailed protocols for evaluating the efficacy of Sparfosic acid trisodium.

Mechanism of Action

Sparfosic acid acts as a transition-state analog inhibitor of ATCase, effectively blocking the pyrimidine synthesis pathway. This targeted inhibition leads to a reduction in the cellular supply of uridine (B1682114) and cytidine (B196190) triphosphates, essential precursors for nucleic acid synthesis. The resulting metabolic stress triggers a p53-dependent apoptotic cascade in cancer cells.

PALA Sparfosic Acid (PALA) ATCase Aspartate Transcarbamoyltransferase (ATCase) PALA->ATCase Inhibits Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) Pyrimidine_Biosynthesis->Pyrimidine_Pool Decreased DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Inhibited S_Phase_Arrest S Phase Arrest DNA_RNA_Synthesis->S_Phase_Arrest p53 p53 Activation S_Phase_Arrest->p53 PUMA_Bax Upregulation of PUMA & Bax p53->PUMA_Bax Mitochondria Mitochondria PUMA_Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of Sparfosic Acid (PALA) induced apoptosis.

Data Presentation

In Vitro Efficacy: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure TimeCitation
C-26Murine Colon Carcinoma5.172 hours[1]
B16Murine Melanoma40-fold more sensitive than L1210Not Specified
IPC-48Human Melanoma4-fold more sensitive than CCRF-CEMNot Specified
CCRF-CEMHuman T-cell LeukemiaNot SpecifiedNot Specified
L1210Murine LeukemiaNot SpecifiedNot Specified
NC37Human LymphoblastsNot SpecifiedNot Specified
In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound in murine tumor models.

Animal ModelCancer TypeDosing RegimenEfficacy ReadoutCitation
C57BL/6 MiceB16 Melanoma490 mg/kg i.p. on days 1, 5, and 9Increased lifespan[2]
C57BL/6 MiceLewis Lung Carcinoma490 mg/kg i.p. on days 1, 5, and 950% cure rate[2]
SKH-1 MiceNon-melanoma Skin Cancer2% topical application daily for 10 weeksReduced tumor burden[3]

Experimental Protocols

In Vitro Protocols

This protocol outlines the determination of cell viability and cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate (24 hours) Seed_Cells->Incubate_24h Add_Drug 3. Add Sparfosic Acid (serial dilutions) Incubate_24h->Add_Drug Incubate_72h 4. Incubate (72 hours) Add_Drug->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate (4 hours) Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilization Solution Incubate_4h->Add_Solubilizer Incubate_2h 8. Incubate in dark (2 hours) Add_Solubilizer->Incubate_2h Read_Absorbance 9. Read Absorbance (570 nm) Incubate_2h->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., C-26, B16)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions.

    • Include a vehicle control (medium without drug).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Incubate at room temperature in the dark for 2 hours with gentle shaking.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with Sparfosic acid at the desired concentration (e.g., IC50 concentration) for 24-48 hours.

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

In Vivo Protocols

This protocol details the establishment of a subcutaneous B16 melanoma tumor model in C57BL/6 mice to evaluate the in vivo efficacy of this compound.

Prepare_Cells 1. Prepare B16 Cells (1x10^6 cells/100µL) Inject_Mice 2. Subcutaneous Injection into C57BL/6 mice Prepare_Cells->Inject_Mice Tumor_Growth 3. Monitor Tumor Growth (caliper measurements) Inject_Mice->Tumor_Growth Randomize 4. Randomize Mice (tumor volume ~100 mm³) Tumor_Growth->Randomize Treatment 5. Administer Sparfosic Acid (e.g., 490 mg/kg i.p.) Randomize->Treatment Monitor_Efficacy 6. Monitor Efficacy (tumor volume, body weight, survival) Treatment->Monitor_Efficacy Endpoint 7. Endpoint Analysis (tumor excision, histology) Monitor_Efficacy->Endpoint

Caption: Workflow for the in vivo subcutaneous tumor model.

Materials:

  • B16-F10 melanoma cells

  • C57BL/6 mice (6-8 weeks old)

  • This compound

  • Sterile PBS

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Preparation and Implantation:

    • Culture B16-F10 cells to 80% confluency.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each C57BL/6 mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Measure tumor volume using calipers (Volume = 0.5 x length x width²).

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound intraperitoneally (i.p.) at the predetermined dose (e.g., 490 mg/kg) on a specified schedule (e.g., days 1, 5, and 9).

    • Administer vehicle control (e.g., saline) to the control group.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Calculate tumor growth inhibition (TGI).

    • For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume > 2000 mm³).

Conclusion

The preclinical models and protocols described in these application notes provide a robust framework for evaluating the efficacy of this compound. The in vitro assays are essential for determining the cytotoxic and apoptotic effects on various cancer cell lines, while the in vivo models are crucial for assessing anti-tumor activity and potential toxicity in a physiological context. The provided data and methodologies will aid researchers in designing and executing comprehensive preclinical studies for this promising anti-cancer agent.

References

Application Notes and Protocols for Sparfosic Acid Trisodium in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid trisodium (B8492382), also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoyl transferase (ATCase).[1] ATCase catalyzes a critical step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] By inhibiting this enzyme, Sparfosic acid trisodium depletes the cellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This disruption of nucleotide metabolism leads to the inhibition of cell proliferation, cell cycle arrest in the S phase, and the induction of apoptosis, making it a compound of significant interest in cancer research.[2][3] These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments.

Data Summary

The following table summarizes the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
B16Murine Melanoma~7.548 hours[3]
IPC-48Human Melanoma~3048 hours[3]
L1210Murine Leukemia~30048 hours[3]
CCRF-CEMHuman T-cell Leukemia~12048 hours[3]
NC37Human B-lymphoblasts>1000 (at 24h)24 hours[3]
HCT116Human Colon Carcinoma9.7Not Specified[4]
DLD-1Human Colon Carcinoma6.9Not Specified[4]

Signaling Pathway

This compound's mechanism of action culminates in the induction of apoptosis through a well-defined signaling cascade. Inhibition of aspartate transcarbamoyl transferase leads to pyrimidine depletion, which in turn activates stress response pathways. This includes the activation of the tumor suppressor protein p53 and its family member TAp73.[2] These transcription factors then upregulate the expression of pro-apoptotic BH3-only proteins such as PUMA (p53 upregulated modulator of apoptosis) and Noxa.[2][5] These proteins antagonize anti-apoptotic Bcl-2 family members, leading to the activation of Bax and Bak, which permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which complexes with Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[6][7]

cluster_0 Cellular Response to Sparfosic Acid Sparfosic_acid This compound ATCase Aspartate Transcarbamoyl Transferase (ATCase) Inhibition Sparfosic_acid->ATCase Pyrimidine_depletion Pyrimidine Depletion ATCase->Pyrimidine_depletion p53_TAp73 Activation of p53/TAp73 Pyrimidine_depletion->p53_TAp73 PUMA_Noxa Upregulation of PUMA and Noxa p53_TAp73->PUMA_Noxa Bcl2_family Inhibition of anti-apoptotic Bcl-2 family proteins PUMA_Noxa->Bcl2_family Bax_Bak Activation of Bax/Bak Bcl2_family->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Materials
  • This compound powder

  • Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

  • Appropriate cell culture medium and supplements

  • Cell line of interest

  • Standard cell culture equipment (e.g., incubator, biosafety cabinet, centrifuge)

Preparation of this compound Stock Solution

1. Reconstitution of this compound:

  • For a water-based stock solution: this compound is soluble in water. To prepare a 100 mM stock solution, dissolve 32.1 mg of this compound (MW: 321.06 g/mol ) in 1 mL of sterile, nuclease-free water. Gently vortex to ensure complete dissolution.

  • For a DMSO-based stock solution: If a higher concentration is required, DMSO can be used as a solvent. Prepare the stock solution in a similar manner as the water-based solution.

2. Sterilization:

  • It is crucial to sterilize the stock solution to prevent contamination of cell cultures. For water-based solutions, sterile filter the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube. DMSO solutions are typically considered sterile if prepared from a sterile source and handled aseptically.

3. Aliquoting and Storage:

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Experimental Workflow for Cell Viability Assay

The following workflow outlines a typical experiment to determine the IC50 of this compound on a chosen cell line.

cluster_1 Experimental Workflow Start Start Seed_cells Seed cells in a 96-well plate and allow to attach overnight Start->Seed_cells Prepare_dilutions Prepare serial dilutions of This compound in culture medium Seed_cells->Prepare_dilutions Treat_cells Treat cells with varying concentrations of Sparfosic acid trisodium Prepare_dilutions->Treat_cells Incubate Incubate for desired time (e.g., 24, 48, 72 hours) Treat_cells->Incubate Viability_assay Perform cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) Incubate->Viability_assay Measure_signal Measure absorbance or luminescence Viability_assay->Measure_signal Analyze_data Analyze data and calculate IC50 Measure_signal->Analyze_data End End Analyze_data->End

Caption: Workflow for determining the IC50 of this compound.

General Protocol for Cell Treatment
  • Cell Seeding: Seed the cells at an appropriate density in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, dilute the stock solution 1:1000 in the culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of water or DMSO as the highest drug concentration).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 4, 8, 12, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:

    • Cell cycle analysis: by flow cytometry after propidium (B1200493) iodide staining.

    • Apoptosis assays: such as Annexin V/PI staining, TUNEL assay, or Western blotting for cleaved caspases and PARP.

    • Western blotting: to analyze the expression levels of proteins involved in the signaling pathway.

    • RNA extraction and RT-qPCR: to analyze the expression of target genes.

Quality Control and Best Practices

  • Purity of this compound: Ensure the use of high-purity this compound for reproducible results.

  • Aseptic Technique: Maintain strict aseptic techniques throughout the preparation and handling of solutions to prevent microbial contamination.

  • Vehicle Control: Always include a vehicle control group in your experiments to account for any effects of the solvent.

  • Dose-Response and Time-Course: It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint.

  • Confirmation of Activity: The biological activity of each new batch of this compound should be confirmed with a standard cell viability assay.

References

Troubleshooting & Optimization

Troubleshooting PALA solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Phosphonacetyl)-L-aspartic acid (PALA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PALA in aqueous solutions. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the successful preparation and application of PALA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of PALA in water?

PALA is known to be highly soluble in water. Published data indicates its solubility is greater than 950 mg/mL.[1] Given this high intrinsic solubility, PALA should readily dissolve in aqueous solutions under standard laboratory conditions.

Q2: Is PALA stable in aqueous solutions?

Yes, PALA is very stable in aqueous solutions. Studies have shown that PALA at a concentration of 1 mg/mL is chemically stable for at least two weeks at room temperature.[1] For long-term storage, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Q3: Can I expect solubility issues when using PALA in buffered solutions like PBS?

While PALA itself is highly water-soluble, issues can arise from the buffer components, particularly with Phosphate-Buffered Saline (PBS). Precipitation in PBS is a common laboratory issue, often due to the formation of insoluble calcium and magnesium phosphates.[2][3] If you observe precipitation when preparing PALA in PBS, it is more likely due to the buffer components than the PALA itself.

Q4: How does pH affect the solubility of PALA?

Q5: Are there different salt forms of PALA with different solubilities?

The use of different salt forms is a common strategy in drug development to enhance the solubility and dissolution rate of a compound.[6][7][8][9][10] While the initial search did not provide a direct comparison of different PALA salt forms, it is a factor to consider if you are experiencing solubility issues with a particular formulation. The properties of a salt form can significantly influence its behavior in solution.

Troubleshooting Guide for PALA Solubility

This guide provides a systematic approach to diagnosing and resolving common issues encountered when preparing aqueous solutions of PALA.

Issue 1: PALA Fails to Dissolve Completely or Forms a Precipitate Upon Dissolution

If you observe that PALA is not dissolving readily or if a precipitate forms immediately upon adding it to your aqueous solution, consider the following troubleshooting steps.

Experimental Protocol: Basic Solubility Test

  • Solvent Check: Attempt to dissolve a small, accurately weighed amount of PALA in pure, deionized water at room temperature.

  • Concentration Calculation: Calculate the concentration of your intended solution and ensure it is below the known solubility limit of >950 mg/mL.

  • Gentle Agitation: Vortex or stir the solution gently for a sufficient period.

  • Temperature: While most solutes dissolve more readily at higher temperatures, this is not always the case.[11][12] If dissolving at room temperature is unsuccessful, gentle warming (e.g., to 37°C) can be attempted, but be mindful of the potential for degradation with excessive heat.

Troubleshooting Workflow

G start Start: PALA solubility issue check_purity Verify PALA purity and source start->check_purity check_solvent Check solvent (use pure, deionized water) check_purity->check_solvent check_concentration Recalculate concentration (is it within solubility limits?) check_solvent->check_concentration adjust_ph Adjust pH of the solution check_concentration->adjust_ph If concentration is correct change_buffer Try a different buffer system adjust_ph->change_buffer If pH adjustment fails success Success: PALA dissolved adjust_ph->success If precipitate dissolves use_sonication Use gentle sonication change_buffer->use_sonication If precipitation persists change_buffer->success If precipitate dissolves use_sonication->success If precipitate dissolves fail Issue persists use_sonication->fail If precipitate remains contact_supplier Contact supplier for technical support fail->contact_supplier G Carbamoyl_Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N_Carbamoyl_Aspartate N-Carbamoyl-L-aspartate ATCase->N_Carbamoyl_Aspartate catalyzes PALA PALA PALA->ATCase inhibits Pyrimidine_Synthesis Further steps in Pyrimidine Synthesis N_Carbamoyl_Aspartate->Pyrimidine_Synthesis DNA_RNA DNA and RNA Synthesis Pyrimidine_Synthesis->DNA_RNA

References

Technical Support Center: Overcoming Resistance to Sparfosic Acid Trisodium in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering resistance to Sparfosic acid trisodium (B8492382) (also known as PALA or N-(Phosphonacetyl)-L-aspartate) in cancer cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome resistance in your in vitro experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sparfosic acid trisodium?

This compound is a potent and specific inhibitor of the enzyme aspartate transcarbamoyltransferase (ATCase).[1] ATCase catalyzes the second step in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] By inhibiting this enzyme, Sparfosic acid depletes the intracellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis and ultimately, cell cycle arrest and apoptosis in cancer cells.

Q2: What are the known mechanisms of acquired resistance to this compound in cancer cells?

The most well-documented mechanism of acquired resistance to Sparfosic acid is the amplification of the CAD gene.[2] The CAD gene encodes a multifunctional protein that includes the aspartate transcarbamoyltransferase (ATCase) domain, the target of Sparfosic acid.[2] Gene amplification leads to overexpression of the ATCase enzyme, effectively titrating out the inhibitory effect of the drug. Other potential, though less commonly reported, mechanisms may include alterations in drug uptake or efflux, or the activation of salvage pathways for pyrimidine (B1678525) synthesis.

Q3: My cancer cell line shows a diminished response to this compound over time. How can I confirm the development of resistance?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.

Q4: Are there any known combination therapies that can overcome this compound resistance?

Yes, combination therapy with 5-fluorouracil (B62378) (5-FU) has shown synergistic antitumor activity with Sparfosic acid in experimental models.[3][4] Sparfosic acid potentiates the cytotoxicity of 5-FU by depleting the pyrimidine pools, which enhances the incorporation of 5-FU into RNA.[4][5]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound-resistant cancer cells.

Observed Problem Potential Cause Suggested Solution
High variability in cell viability assay results. Inconsistent cell seeding, edge effects in the plate, or degradation of Sparfosic acid.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Prepare fresh dilutions of Sparfosic acid for each experiment from a frozen stock.
No significant difference in IC50 between parental and suspected resistant cells. Insufficient duration of drug exposure to induce resistance. The cell line may have intrinsic resistance.Continue to culture the cells in the presence of Sparfosic acid, gradually increasing the concentration over a prolonged period. If resistance does not develop, consider using a different cell line known to be initially sensitive.
Combination therapy with 5-FU does not show a synergistic effect. Suboptimal drug concentrations or scheduling of drug administration.Perform a matrix of dose-response experiments with varying concentrations of both Sparfosic acid and 5-FU to identify the optimal synergistic ratio. Experiment with different schedules, for example, pre-treating with Sparfosic acid for 24 hours before adding 5-FU.
Difficulty in detecting CAD gene amplification. The level of amplification may be low. The resistance mechanism may be independent of CAD amplification.Use a sensitive method such as quantitative PCR (qPCR) to detect changes in CAD gene copy number. Investigate alternative resistance mechanisms, such as assessing drug uptake or the expression of pyrimidine salvage pathway enzymes.

III. Experimental Protocols

A. Generation of this compound-Resistant Cancer Cell Lines

Objective: To develop a cancer cell line with acquired resistance to this compound for in vitro studies.

Methodology:

  • Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response assay (e.g., MTT) with a range of Sparfosic acid concentrations to determine the initial IC50 value.

  • Continuous Exposure: Culture the parental cells in a medium containing Sparfosic acid at a concentration equal to the IC50.

  • Monitor and Escalate: Initially, significant cell death will be observed. Continue to culture the surviving cells, replacing the medium with fresh Sparfosic acid-containing medium every 2-3 days. Once the cells resume a stable growth rate, gradually increase the concentration of Sparfosic acid in the culture medium (e.g., in 1.5 to 2-fold increments).

  • Characterize the Resistant Line: After several months of continuous culture with increasing drug concentrations, the resistant cell line will be established. Periodically determine the IC50 of the resistant population to monitor the level of resistance.

  • Confirmation of Resistance Mechanism: Use quantitative PCR (qPCR) to assess the copy number of the CAD gene in the resistant cell line compared to the parental line to determine if gene amplification is the mechanism of resistance.

B. In Vitro Combination Therapy with Sparfosic Acid and 5-Fluorouracil

Objective: To evaluate the synergistic cytotoxic effect of Sparfosic acid and 5-fluorouracil (5-FU) in Sparfosic acid-resistant cancer cells.

Methodology:

  • Cell Seeding: Seed the Sparfosic acid-resistant cancer cell line in 96-well plates at a predetermined optimal density.

  • Drug Preparation: Prepare a dilution series of Sparfosic acid and 5-FU, both individually and in combination at various fixed ratios (e.g., based on their individual IC50 values).

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of Sparfosic acid or 5-FU alone.

    • Combination: Treat cells with the prepared combinations of Sparfosic acid and 5-FU. A common approach is to pre-treat with Sparfosic acid for a specific duration (e.g., 24 hours) before adding 5-FU.

  • Incubation: Incubate the treated cells for a period equivalent to two to three cell doubling times (e.g., 48-72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells in each treatment group.

  • Data Analysis:

    • Calculate the IC50 values for each drug alone and in combination.

    • Determine the Combination Index (CI) using the Chou-Talalay method to quantify the interaction between the two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

IV. Data Presentation

Table 1: Hypothetical IC50 Values for Sparfosic Acid and 5-FU in Parental and Resistant Cell Lines

Cell Line Sparfosic Acid IC50 (µM) 5-FU IC50 (µM)
Parental155
Resistant1506

Table 2: Hypothetical Combination Index (CI) Values for Sparfosic Acid and 5-FU in Resistant Cell Line

Sparfosic Acid (µM) 5-FU (µM) Fraction Affected Combination Index (CI) Interpretation
7530.500.6Synergy
15060.750.5Strong Synergy
37.51.50.250.8Slight Synergy

V. Visualizations

Signaling Pathway of Sparfosic Acid Action

Sparfosic_Acid_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Orotate Orotate Carbamoyl Aspartate->Orotate UMP UMP Orotate->UMP Decreased Pyrimidines Decreased Pyrimidines Sparfosic Acid Sparfosic Acid ATCase_target Aspartate Transcarbamoylase (ATCase) Sparfosic Acid->ATCase_target Inhibits Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Decreased Pyrimidines->Inhibition of DNA/RNA Synthesis Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Inhibition of DNA/RNA Synthesis->Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of Sparfosic acid in the de novo pyrimidine biosynthesis pathway.

Experimental Workflow for Overcoming Resistance

Overcoming_Resistance_Workflow Start Start Parental_Cell_Line Parental Cancer Cell Line Start->Parental_Cell_Line Induce_Resistance Induce Resistance with Sparfosic Acid Parental_Cell_Line->Induce_Resistance Resistant_Cell_Line Sparfosic Acid Resistant Cell Line Induce_Resistance->Resistant_Cell_Line Characterize_Resistance Characterize Resistance (IC50, CAD amplification) Resistant_Cell_Line->Characterize_Resistance Combination_Therapy Combination Therapy (e.g., with 5-FU) Characterize_Resistance->Combination_Therapy Mechanism_Investigation Investigate Alternative Resistance Mechanisms Characterize_Resistance->Mechanism_Investigation Assess_Synergy Assess Synergy (CI calculation) Combination_Therapy->Assess_Synergy End End Assess_Synergy->End Mechanism_Investigation->End

Caption: A typical experimental workflow for generating and overcoming Sparfosic acid resistance.

References

PALA off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-phosphonacetyl-L-aspartate (PALA).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving PALA.

Question: My cells are showing high levels of cytotoxicity at concentrations where I expect to see a specific biological effect. How can I distinguish between on-target cytotoxicity and potential off-target effects?

Answer:

High cytotoxicity is a common challenge when working with PALA, as its on-target effect of inhibiting pyrimidine (B1678525) biosynthesis is cytotoxic, especially to rapidly dividing cells. Here’s how to troubleshoot this issue:

  • Confirm On-Target Effect: The primary on-target effect of PALA is the depletion of intracellular pyrimidine pools. You can verify this by measuring uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP) levels in your cells after PALA treatment. A significant decrease in these nucleotides confirms that PALA is inhibiting aspartate transcarbamoylase (ATCase) as expected.

  • Perform a Uridine Rescue Experiment: A key method to confirm that the observed cytotoxicity is due to pyrimidine depletion is to perform a uridine rescue experiment. Supplementing the culture medium with uridine allows cells to bypass the de novo pyrimidine synthesis pathway that PALA inhibits. If the addition of uridine rescues the cells from PALA-induced cytotoxicity, it strongly indicates that the observed cell death is due to the on-target effect.

  • Dose-Response Analysis: Conduct a careful dose-response experiment to determine the IC50 (the concentration at which 50% of cell growth is inhibited) of PALA in your specific cell line. Compare this with the concentration at which you are observing your desired biological effect. If these concentrations are vastly different, it might suggest an off-target mechanism.

Question: I am not observing the expected immunomodulatory effects of PALA in my experiment. What could be the reason?

Answer:

The immunomodulatory effects of PALA are a more recently discovered off-target phenomenon mediated through the NOD2 signaling pathway. If you are not seeing these effects, consider the following:

  • PALA Concentration: The immunomodulatory effects of PALA are often observed at lower concentrations than those required for potent cytotoxicity. High concentrations of PALA that lead to significant pyrimidine depletion and cell death might mask the more subtle immunomodulatory effects. It is recommended to perform a dose-response experiment and assess immune activation markers at a range of PALA concentrations.

  • Cell Type: The expression of NOD2 and other components of its signaling pathway can vary between cell types. Ensure that your experimental cell line expresses the necessary machinery for NOD2 signaling.

  • Assay Sensitivity: The assays used to measure immunomodulatory effects (e.g., cytokine secretion, T-cell activation) need to be sensitive enough to detect the changes induced by PALA. Optimize your assays and include appropriate positive and negative controls.

  • Kinetics of the Response: The immunomodulatory response to PALA may have a specific time course. Perform a time-course experiment to identify the optimal time point for observing the desired effect.

Question: My in vivo experiment with PALA is showing significant toxicity in the animals, such as weight loss and diarrhea. How can I mitigate these toxicities?

Answer:

The systemic toxicities observed with PALA in vivo are primarily due to the inhibition of pyrimidine synthesis in rapidly dividing tissues like the intestinal epithelium and hematopoietic cells. Here are some strategies to manage these toxicities:

  • Uridine Rescue: Co-administration of uridine can help to alleviate the systemic toxicities of PALA by providing an alternative source for pyrimidine nucleotide synthesis in normal tissues. The dosing and timing of uridine administration are critical and need to be optimized for your specific animal model and PALA dosage.

  • Dose and Schedule Optimization: The toxicity of PALA is dose-dependent. It may be necessary to reduce the dose of PALA or alter the treatment schedule (e.g., intermittent dosing instead of continuous dosing) to find a therapeutic window with acceptable toxicity.

  • Supportive Care: For chemotherapy-induced side effects like diarrhea, supportive care measures can be implemented. This includes ensuring adequate hydration and nutrition. In clinical settings, anti-diarrheal medications like loperamide (B1203769) or octreotide (B344500) may be used. For stomatitis, good oral hygiene is crucial.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of PALA?

PALA is a potent and specific inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the second step of the de novo pyrimidine biosynthesis pathway. By inhibiting ATCase, PALA depletes the intracellular pools of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, leading to the inhibition of cell proliferation and induction of cell death, particularly in rapidly dividing cancer cells.[6]

What are the known off-target effects of PALA?

The most well-characterized off-target effect of PALA is its immunomodulatory activity. PALA can activate the NOD2 signaling pathway, leading to the production of antimicrobial peptides and an enhanced immune response against bacteria.[7][8] This effect is distinct from its role in pyrimidine synthesis inhibition. Systemic toxicities such as diarrhea, stomatitis, and skin rash are considered off-target in the sense that they are undesirable side effects, but they are a direct consequence of the on-target inhibition of pyrimidine synthesis in healthy, rapidly dividing cells.[9]

At what concentrations should I use PALA in my experiments?

The optimal concentration of PALA depends on the specific research question and the experimental system.

  • For inhibition of pyrimidine synthesis and cytotoxicity: The Ki of PALA for ATCase is in the nanomolar range (around 10 nM).[10] In cell culture, concentrations ranging from micromolar to low millimolar are often used to achieve significant pyrimidine depletion and cytotoxicity.

  • For immunomodulatory effects: These effects are typically observed at lower, non-cytotoxic concentrations of PALA. It is advisable to perform a dose-response curve to identify the optimal concentration for immune activation in your specific cell type.

How should I prepare and store PALA solutions?

PALA is typically a solid that can be dissolved in an aqueous buffer. For stock solutions, it is recommended to dissolve PALA in a buffer at a neutral pH (e.g., PBS, pH 7.4). The stability of PALA in solution should be considered, and it is best to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term and long-term storage, respectively, to minimize degradation.[11][12][13][14][15]

Quantitative Data Summary

ParameterValueReference
On-Target Activity
PALA Ki for Aspartate Transcarbamoylase (ATCase)~10 nM[10]
Systemic Off-Target Effects (Toxicities in Clinical Trials)
Dose-limiting toxicitiesSkin rash, diarrhea, stomatitis[9]
Immunomodulatory Off-Target Effect
MechanismActivation of NOD2 signaling pathway[7][8]
Effective concentration rangeTypically lower, non-cytotoxic concentrationsInferred from multiple sources

Key Experimental Protocols

Protocol 1: Measurement of Intracellular Pyrimidine Nucleotide Levels

This protocol outlines a general method for extracting and quantifying intracellular UTP and CTP levels using high-performance liquid chromatography (HPLC).

1. Cell Lysis and Nucleotide Extraction: a. Culture cells to the desired density and treat with PALA or vehicle control for the specified time. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add ice-cold 0.4 M perchloric acid to the cell pellet to lyse the cells and precipitate proteins. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 15-20 minutes. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully collect the supernatant, which contains the nucleotides. h. Neutralize the supernatant by adding a calculated amount of potassium carbonate. i. Centrifuge to pellet the potassium perchlorate (B79767) precipitate. j. The resulting supernatant can be stored at -80°C until analysis.

2. HPLC Analysis: a. Use an anion-exchange HPLC column suitable for nucleotide separation. b. Prepare a mobile phase gradient using a low concentration phosphate (B84403) buffer (e.g., ammonium (B1175870) phosphate) at a low pH and a high concentration phosphate buffer at the same pH. c. Inject the extracted nucleotide sample onto the column. d. Elute the nucleotides using a linear gradient of the high concentration buffer. e. Detect the nucleotides using a UV detector at 254 nm or 280 nm. f. Quantify the UTP and CTP peaks by comparing their peak areas to those of known standards.

Protocol 2: Uridine Rescue Assay

This protocol is designed to determine if the cytotoxicity of PALA is due to pyrimidine depletion.

1. Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. b. Allow cells to adhere overnight. c. Prepare a dilution series of PALA in culture medium. d. Prepare a parallel set of PALA dilutions in culture medium supplemented with uridine (e.g., 100 µM, but the optimal concentration may need to be determined empirically). e. Replace the medium in the wells with the PALA-containing medium, with or without uridine supplementation. Include appropriate vehicle controls. f. Incubate the cells for the desired duration (e.g., 48-72 hours).

2. Assessment of Cell Viability: a. At the end of the incubation period, assess cell viability using a standard method such as MTT, MTS, or a crystal violet assay. b. Compare the viability of cells treated with PALA alone to those treated with PALA and uridine. c. A significant increase in cell viability in the presence of uridine indicates that the cytotoxicity of PALA is primarily due to the inhibition of de novo pyrimidine synthesis.[13][16]

Visualizations

PALA_On_Target_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N-Carbamoyl-Aspartate N-Carbamoyl-Aspartate ATCase->N-Carbamoyl-Aspartate Pyrimidines Pyrimidine Nucleotides (UTP, CTP) N-Carbamoyl-Aspartate->Pyrimidines ...multiple steps DNA_RNA_Synthesis DNA/RNA Synthesis Cell Proliferation Pyrimidines->DNA_RNA_Synthesis PALA PALA PALA->ATCase Inhibition PALA_Off_Target_Pathway cluster_nod2 NOD2 Signaling Pathway CAD_NOD2_complex CAD-NOD2 (Inactive Complex) NOD2_active Active NOD2 CAD_NOD2_complex->NOD2_active Dissociation RIPK2 RIPK2 NOD2_active->RIPK2 Recruitment NF_kB NF-κB RIPK2->NF_kB Activation Immune_Response Immune Response (e.g., Antimicrobial Peptides) NF_kB->Immune_Response Transcription PALA PALA PALA->CAD_NOD2_complex Disruption Troubleshooting_Workflow start Start: Unexpected Experimental Outcome with PALA q1 High Cytotoxicity? start->q1 q2 Lack of Immunomodulatory Effect? start->q2 a1 Perform Uridine Rescue Experiment q1->a1 Yes a2 Measure Intracellular Pyrimidine Levels q1->a2 Yes a3 Optimize PALA Concentration (Lower) q2->a3 Yes a4 Check Cell Line for NOD2 Expression q2->a4 Yes a5 Optimize Assay Sensitivity & Kinetics q2->a5 Yes result1 On-Target Cytotoxicity Confirmed a1->result1 Rescue Successful result2 Potential Off-Target Cytotoxicity a1->result2 Rescue Unsuccessful a2->result1 Pyrimidines Depleted a2->result2 Pyrimidines Normal result3 Immunomodulatory Effect Observed a3->result3 result4 Further Troubleshooting Needed a4->result4 a5->result3

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Sparfosic Acid Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address challenges associated with improving the in vivo bioavailability of Sparfosic acid trisodium (B8492382).

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with Sparfosic acid trisodium, focusing on solutions to improve its bioavailability.

IssuePossible CauseSuggested Solution
Low or undetectable plasma concentrations after oral administration Poor Aqueous Solubility: this compound, despite being a salt, may have solubility limitations in the gastrointestinal (GI) tract, leading to poor dissolution and absorption.Particle Size Reduction:Micronization: Reduce the particle size of the drug powder to increase the surface area for dissolution. • Nanonization: Formulate a nanosuspension to further enhance the dissolution rate.[1][2]Formulation Strategies:Solubilization: Use co-solvents, surfactants, or cyclodextrins to increase the solubility of the compound in the dosing vehicle.[3] • Lipid-Based Formulations: Employ self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions to improve solubilization in the GI tract.[4]
Low Membrane Permeability: The physicochemical properties of this compound may hinder its ability to cross the intestinal epithelium.Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal membrane.[3] Prodrug Approach: Synthesize a more lipophilic prodrug of Sparfosic acid that can cross the membrane more effectively and then be converted to the active drug in vivo.[5]
High First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.Co-administration with Enzyme Inhibitors: If the metabolic pathways are known, co-administration with specific enzyme inhibitors can increase bioavailability. This approach requires a thorough understanding of the drug's metabolism.[6]
High variability in plasma concentrations between subjects Inconsistent Dissolution: Differences in GI physiology (e.g., pH, motility) among subjects can lead to variable dissolution of a poorly soluble compound.Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can improve its dissolution rate and reduce the impact of physiological variability.[7]
Food Effects: The presence or absence of food can significantly alter the absorption of some drugs.Standardize Feeding Conditions: Conduct in vivo studies in fasted or fed states consistently across all subjects to minimize variability.
Precipitation of the compound in the dosing vehicle or upon administration Inappropriate Vehicle Formulation: The selected vehicle may not be able to maintain the drug in a solubilized state, especially upon dilution in the GI fluids.Vehicle Screening: Test a panel of "Generally Recognized as Safe" (GRAS) vehicles to identify one that provides optimal solubility and stability.[6] pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the vehicle can prevent precipitation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent inhibitor of aspartate transcarbamoyl transferase.[8] This enzyme catalyzes a crucial step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis.[8] By inhibiting this enzyme, Sparfosic acid acts as a DNA antimetabolite.[8]

Q3: What are the key factors limiting the in vivo bioavailability of this compound?

A3: The primary factors likely limiting the oral bioavailability of this compound include:

  • Poor Membrane Permeability: Due to its polar and charged nature.

  • Limited Aqueous Solubility: While it is a trisodium salt, its solubility in the acidic environment of the stomach and the complex milieu of the intestine might be limited.

  • Potential for Efflux: It may be a substrate for efflux transporters in the intestinal epithelium, which actively pump the drug back into the GI lumen.

Q4: What formulation strategies can be employed to improve the bioavailability of this compound?

A4: Several formulation strategies can be explored:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can enhance the absorption of poorly permeable drugs.[4]

  • Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility.[1][2]

  • Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.[3]

  • Prodrugs: Designing a lipophilic prodrug can improve membrane permeability, with the parent drug being released after absorption.[5]

Q5: Are there any suggested vehicle formulations for in vivo studies with this compound?

A5: Based on available information for research purposes, several vehicle formulations can be considered[8]:

  • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

  • A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[8]

  • A solution of 10% DMSO and 90% Corn Oil.[8] It is recommended to prepare these solutions fresh and use them promptly. Sonication or gentle heating may be used to aid dissolution if precipitation occurs.[8]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Media Milling
  • Preparation of the Suspension:

    • Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).

    • The initial drug concentration should be optimized, starting at approximately 5% w/v.

  • Milling Process:

    • Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours).

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Characterization of the Nanosuspension:

    • Confirm the crystalline state of the drug particles using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Assess the short-term stability of the nanosuspension by monitoring particle size and for any signs of aggregation.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animal Acclimatization:

    • Use adult male C57BL/6 mice (or other appropriate strain), weighing 20-25g.

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Dosing:

    • Fast the mice overnight (approximately 12 hours) before dosing, with water available ad libitum.

    • Record the body weight of each mouse.

    • Administer the this compound formulation (e.g., nanosuspension or solution) via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the mouse size (typically 5-10 mL/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via the retro-orbital sinus, submandibular vein, or tail vein.

    • Place blood samples into EDTA-coated tubes and keep them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of Sparfosic acid in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

Visualizations

Sparfosic_Acid_MOA cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate CAA Carbamoyl Aspartate Carbamoyl_Phosphate->CAA Aspartate Transcarbamoylase (ATCase) Aspartate Aspartate Aspartate->CAA Dihydroorotate Dihydroorotate CAA->Dihydroorotate ... Pyrimidines Pyrimidines (DNA/RNA Synthesis) Dihydroorotate->Pyrimidines ... Sparfosic_Acid Sparfosic Acid Sparfosic_Acid->CAA Inhibits

Caption: Mechanism of action of Sparfosic acid.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_pk Data Analysis Formulation Select Formulation Strategy (e.g., Nanosuspension, SEDDS) Preparation Prepare Formulation Formulation->Preparation Characterization In Vitro Characterization (Particle Size, Solubility) Preparation->Characterization Dosing Oral Administration to Animals Characterization->Dosing Proceed if formulation is stable Sampling Blood Sampling at Time Points Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis Bioavailability Determine Relative Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for bioavailability assessment.

Troubleshooting_Tree Start Low Bioavailability Observed Solubility Is aqueous solubility poor? Start->Solubility Permeability Is membrane permeability low? Solubility->Permeability No Sol_Strategies Implement Solubility Enhancement: - Nanosuspension - Solid Dispersion - Complexation Solubility->Sol_Strategies Yes Metabolism Is first-pass metabolism high? Permeability->Metabolism No Perm_Strategies Implement Permeability Enhancement: - Prodrug Approach - Permeation Enhancers Permeability->Perm_Strategies Yes Met_Strategies Address Metabolism: - Co-administer with inhibitors Metabolism->Met_Strategies Yes Re_evaluate Re-evaluate in vivo Sol_Strategies->Re_evaluate Perm_Strategies->Re_evaluate Met_Strategies->Re_evaluate

Caption: Decision tree for troubleshooting low bioavailability.

References

Cell line-specific toxicity of Sparfosic acid trisodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sparfosic acid trisodium (B8492382) (also known as PALA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sparfosic acid trisodium?

This compound is a potent and specific inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the second committed step in the de novo pyrimidine (B1678525) biosynthesis pathway. By inhibiting ATCase, Sparfosic acid depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1][2][3]

Q2: In which phase of the cell cycle does this compound exert its effect?

Treatment with this compound can lead to an accumulation of cells in the S phase of the cell cycle. In cells lacking functional p53, this can lead to severe DNA damage as the cells attempt to replicate their DNA with an insufficient supply of pyrimidines, ultimately triggering apoptosis.[1][4]

Q3: What are the known mechanisms of acquired resistance to this compound in cancer cells?

Cancer cells can develop resistance to this compound through several mechanisms:

  • Increased Aspartate Transcarbamoylase (ATCase) Activity: Resistance can arise from an increase in the activity of the target enzyme, ATCase, without an increase in the copy number of the gene encoding for the carbamoyl-P synthetase/aspartate transcarbamylase/dihydro-orotase (CAD) protein.[5]

  • CAD Gene Amplification: While more common in rodent cells, human cancer cells with chromosomal instability, particularly involving chromosome 2 where the CAD gene is located, can develop resistance through the amplification of the CAD gene.[5]

  • Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can compensate for the blockage of the de novo pyrimidine synthesis pathway by upregulating the pyrimidine salvage pathway, which recycles extracellular pyrimidine nucleosides. Tumors with higher activity of salvage pathway enzymes may exhibit intrinsic resistance to Sparfosic acid.[6]

  • Decreased Drug Uptake: Reduced uptake of Sparfosic acid into the tumor cells can also contribute to resistance, although its direct correlation with in vivo sensitivity can be complex.[6]

Q4: Are there known differences in sensitivity to this compound across different cancer cell lines?

Yes, the cytotoxic effect of this compound varies among different cancer cell lines. Generally, melanoma cell lines have shown higher sensitivity compared to lymphocytic cell lines.[7] The level of the target enzyme, ATCase, can be a determinant of sensitivity, with lower levels often correlating with increased sensitivity.[6][8]

Data Presentation

Table 1: Cell Line-Specific Cytotoxicity of Sparfosic Acid (PALA)
Cell LineCancer TypeSpeciesIC50 (µM)Reference
C-26Colon CarcinomaMurine5.1[9]
B16MelanomaMurine2.5 x 10⁻⁴ M (0.25 µM)[8]
L1210Leukemia (T-cell)Murine1 x 10⁻² M (10,000 µM)[8]
IPC-48MelanomaHuman1.5 x 10⁻³ M (1,500 µM)[8]
CCRF-CEMLeukemia (T-cell)Human6 x 10⁻³ M (6,000 µM)[8]
NC37Lymphoblast (B-cell)Human2 x 10⁻⁴ M (200 µM)[8]

Note: IC50 values can vary depending on the experimental conditions, such as drug exposure time and the specific cytotoxicity assay used.

Experimental Protocols

Detailed Methodology for Determining IC50 using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate growth medium until approximately 80% confluent.
  • Trypsinize the cells, perform a cell count, and determine cell viability (should be >95%).
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of growth medium.
  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Drug Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
  • Perform serial dilutions of the Sparfosic acid stock solution in growth medium to achieve a range of desired concentrations. It is advisable to prepare these solutions at 2x the final concentration.
  • Remove the old medium from the 96-well plate and add 100 µL of the diluted Sparfosic acid solutions to the respective wells. Include wells with vehicle control (medium with the solvent used for the drug) and untreated control (medium only). Each concentration should be tested in triplicate.
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
  • Determine the IC50 value, which is the concentration of Sparfosic acid that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Sparfosic_Acid_Pathway cluster_0 De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Incorporation Sparfosic_Acid Sparfosic Acid (PALA) Sparfosic_Acid->Carbamoyl_Aspartate Inhibits ATCase Apoptosis Apoptosis Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation DNA_RNA->Apoptosis

Caption: Mechanism of action of Sparfosic acid.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation drug_treatment Treat with Serial Dilutions of Sparfosic Acid overnight_incubation->drug_treatment incubation_48_72h Incubate for 48-72 hours drug_treatment->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4 hours add_mtt->incubation_2_4h solubilize Solubilize Formazan Crystals incubation_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis and IC50 Determination read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining IC50 using MTT assay.

Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance Sparfosic_Acid Sparfosic Acid (PALA) De_Novo_Pathway De Novo Pyrimidine Synthesis Sparfosic_Acid->De_Novo_Pathway Inhibits Cell_Survival Cancer Cell Survival Increased_ATCase Increased ATCase Activity Increased_ATCase->Cell_Survival Promotes CAD_Amplification CAD Gene Amplification CAD_Amplification->Cell_Survival Promotes Salvage_Pathway Upregulation of Pyrimidine Salvage Pathway Salvage_Pathway->Cell_Survival Promotes Decreased_Uptake Decreased Drug Uptake Decreased_Uptake->Cell_Survival Promotes

References

PALA stability in long-term storage and experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of PALA (N-(Phosphonacetyl)-L-aspartate) under various storage and experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store PALA in its solid form for long-term stability?

A1: For optimal long-term stability, solid PALA should be stored in a well-sealed container in a cool, dark, and dry environment. Specific temperature recommendations can be found in the table below. Exposure to moisture and light should be minimized.

Q2: My PALA solution has been at room temperature for a few hours. Is it still usable?

A2: The stability of PALA in solution is dependent on the solvent, pH, and temperature. While short-term exposure to room temperature may not cause significant degradation in some buffered solutions, it is crucial to minimize such occurrences. For critical experiments, it is recommended to use freshly prepared solutions or solutions that have been stored under validated conditions. Refer to the solution stability data below for more specific guidance. If you observe any precipitation or discoloration, the solution should be discarded.

Q3: I am dissolving PALA in an aqueous buffer. What pH should I use for maximum stability?

A3: While specific degradation kinetics of PALA across a wide pH range are not extensively published, maintaining a pH close to physiological conditions (pH 7.4) is a common practice for in vitro studies to ensure the biological relevance and stability of many compounds. Extreme pH values (highly acidic or alkaline) should be avoided as they can potentially lead to hydrolysis of the phosphonacetyl and aspartate moieties.

Q4: Can I freeze and thaw my PALA stock solution multiple times?

A4: Repeated freeze-thaw cycles are generally not recommended for solutions of bioactive small molecules as they can lead to degradation. It is best practice to aliquot your stock solution into single-use volumes to avoid repeated temperature cycling.

Q5: How can I check if my PALA has degraded?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity of your PALA and detect any degradation products. Visual inspection for color change or precipitation can be a preliminary indicator of instability, but it is not a substitute for analytical testing.

PALA Storage Recommendations

The following table summarizes the recommended storage conditions for PALA in both solid and solution forms.

FormStorage TemperatureDurationNotes
Solid Powder-20°C12 MonthsStore in a desiccator to prevent moisture absorption.
Solid Powder4°C6 MonthsEnsure the container is tightly sealed.
In Solvent-80°C6 MonthsUse a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles.
In Solvent-20°C6 MonthsAliquot for single use.

Data sourced from supplier datasheets.[1]

Experimental Protocols

Protocol 1: Preparation of PALA Stock Solution

Objective: To prepare a concentrated stock solution of PALA for use in cellular or biochemical assays.

Materials:

  • PALA (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the PALA powder to room temperature before opening the container to prevent condensation.

  • Weigh the required amount of PALA in a sterile environment.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the PALA is completely dissolved.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C as recommended in the storage table.

Protocol 2: Stability-Indicating HPLC Method for PALA (General Approach)

Objective: To outline a general High-Performance Liquid Chromatography (HPLC) method for assessing the stability of PALA and separating it from potential degradation products.

Note: This is a general guideline. Method optimization and validation are required for specific applications.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program needs to be developed to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of PALA.

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Procedure:

  • Standard Preparation: Prepare a standard solution of PALA of known concentration in the mobile phase or a compatible solvent.

  • Sample Preparation: Dilute the PALA sample to be tested to a suitable concentration within the linear range of the assay.

  • Forced Degradation Sample Preparation (for method development):

    • Acid Hydrolysis: Incubate PALA solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate PALA solution with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat PALA solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose solid PALA or a PALA solution to high temperatures.

    • Photodegradation: Expose a PALA solution to UV and visible light.

  • Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the unstressed sample and the standard. The appearance of new peaks indicates degradation products. The method is considered stability-indicating if the PALA peak is well-resolved from all degradation product peaks.

Signaling Pathway and Experimental Workflow

PALA's Mechanism of Action in the Pyrimidine (B1678525) Biosynthesis Pathway

PALA is a potent inhibitor of aspartate transcarbamoylase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this step, PALA depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This inhibition ultimately leads to the cessation of cell proliferation.

PALA_Mechanism Glutamine Glutamine + CO2 + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII N_Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHO Dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP DNA_RNA DNA and RNA Synthesis dTMP->DNA_RNA CTP CTP UTP->CTP CTP->DNA_RNA PALA PALA PALA->N_Carbamoyl_Aspartate Inhibition

Caption: PALA inhibits aspartate transcarbamoylase (ATCase).

Logical Workflow for Troubleshooting PALA Stability Issues

This diagram outlines a logical approach to troubleshooting unexpected experimental results that may be related to PALA instability.

Troubleshooting_Workflow Start Unexpected Experimental Results Check_Storage Verify PALA Storage Conditions (Solid & Solution) Start->Check_Storage Check_Prep Review Solution Preparation Protocol Check_Storage->Check_Prep Visual_Inspect Visually Inspect Solution (Precipitate, Color Change) Check_Prep->Visual_Inspect Run_Control Run Positive/Negative Controls in Experiment Visual_Inspect->Run_Control HPLC_Analysis Perform Stability-Indicating HPLC Analysis? Run_Control->HPLC_Analysis Purity_OK PALA Purity Confirmed HPLC_Analysis->Purity_OK Purity >95% Degradation_Detected Degradation Detected HPLC_Analysis->Degradation_Detected Purity <95% or Degradants Present Troubleshoot_Other Troubleshoot Other Experimental Variables Purity_OK->Troubleshoot_Other Discard_PALA Discard Old PALA Stock and Prepare Fresh Degradation_Detected->Discard_PALA

Caption: Troubleshooting workflow for PALA stability.

References

Technical Support Center: Minimizing Sparfosic Acid Trisodium-Induced Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Sparfosic acid trisodium (B8492382) (N-(Phosphonacetyl)-L-aspartate, PALA) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate common side effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sparfosic acid trisodium and what is its primary mechanism of action?

This compound, also known as PALA, is a synthetic antimetabolite. Its primary mechanism of action is the inhibition of the enzyme aspartate transcarbamoylase (ATCase), which is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By blocking this pathway, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting cell proliferation.

Q2: What are the most common side effects observed with this compound administration in animal studies?

The most frequently reported side effects in animal models include:

  • Neurotoxicity: Seizures and encephalopathy have been observed, particularly at higher doses.

  • Mucocutaneous Toxicity: This can manifest as skin reactions and stomatitis (inflammation of the mouth).[1][2]

  • Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are common dose-limiting toxicities.[1][3]

Q3: Are there any known strategies to counteract this compound-induced neurotoxicity?

Yes, preclinical studies in rats have shown that the neurotoxic effects of this compound, which are believed to stem from pyrimidine starvation in the central nervous system, can be prevented. Concurrent administration of uridine (B1682114) or carbamyl aspartate has been demonstrated to be effective in preventing seizures.

Q4: Can this compound be administered orally to animals?

Oral administration of this compound is generally not recommended due to poor absorption.

Troubleshooting Guides

Issue 1: Animal exhibits signs of neurotoxicity (e.g., seizures, lethargy, ataxia).

Possible Cause: High dosage of this compound leading to significant pyrimidine depletion in the central nervous system.

Suggested Mitigation Strategies:

  • Dose Reduction: If the experimental design allows, consider reducing the dose of this compound in subsequent cohorts.

  • Rescue with Uridine or Carbamyl Aspartate: Implement a co-administration or rescue protocol with uridine or carbamyl aspartate.

Issue 2: Animal develops skin lesions or inflammation of the oral mucosa (stomatitis).

Possible Cause: Systemic depletion of pyrimidines affecting rapidly dividing epithelial cells in the skin and mucous membranes. This is a known dose-limiting toxicity.[1][2]

Suggested Mitigation Strategies:

  • Dose Adjustment: Evaluate if a lower dose of this compound can achieve the desired therapeutic effect while minimizing mucocutaneous toxicity.

  • Supportive Care:

    • Provide soft food or a liquid diet to reduce irritation to the oral mucosa.

    • Monitor for signs of dehydration and provide fluid support (e.g., subcutaneous fluids) as necessary.

    • Keep the animal's living environment clean to prevent secondary infections of skin lesions.

Issue 3: Animal experiences severe diarrhea and/or vomiting.

Possible Cause: this compound-induced damage to the rapidly proliferating cells of the gastrointestinal lining. This is a common and often dose-limiting side effect.[1][3]

Suggested Mitigation Strategies:

  • Dose Modification: A reduction in the administered dose is the most direct way to alleviate gastrointestinal toxicity.

  • Anti-diarrheal Medication: The use of anti-diarrheal agents may be considered, but should be done in consultation with a veterinarian to ensure it does not mask worsening toxicity.

  • Dietary Support: Provide a highly digestible, low-fat diet to reduce gastrointestinal workload.

  • Hydration and Electrolyte Monitoring: Monitor for dehydration and electrolyte imbalances, and provide fluid and electrolyte replacement therapy as needed.

  • Probiotics: Oral administration of probiotics has been shown in some chemotherapy models to ameliorate intestinal mucositis and may be a supportive measure to consider.[4]

Quantitative Data

Table 1: Reported Dosing and Effects of this compound in Mice

Animal ModelDosing RegimenObserved Effects
Mice490 mg/kg; intraperitoneally; on days 1, 5, and 9In mice with B16 melanoma, this regimen led to a 77% to 86% increase in lifespan.[5]
MiceTreatment on days 1, 5, and 9 post-implantationIn mice with Lewis lung carcinoma, this treatment was curative for 50% of the animals.[5]

Note: Specific toxicological dose-response data (e.g., LD50) for this compound in various animal models is not consistently reported in readily available literature. Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) for their specific animal model and experimental conditions.

Experimental Protocols

Protocol 1: Uridine Rescue for this compound-Induced Neurotoxicity (Based on Preclinical Principles)

This is a generalized protocol based on the principle of pyrimidine rescue. Specific doses and timing may need to be optimized for your experimental model.

  • Materials:

    • This compound solution for injection.

    • Uridine solution for injection (sterile, pH-neutral).

    • Experimental animals (e.g., rats).

  • Procedure:

    • Administer this compound at the desired experimental dose.

    • Concurrently or shortly after this compound administration, administer uridine. A potential starting point for uridine dosage, based on studies with other antimetabolites, could be in the range of 500 mg/kg to 2 g/kg, administered intraperitoneally or intravenously.[6]

    • The administration of uridine can be repeated every 4-6 hours for the first 24 hours, depending on the severity of the expected neurotoxicity and the half-life of this compound in the animal model.

    • Monitor animals closely for signs of neurotoxicity.

Protocol 2: Management of Chemotherapy-Induced Intestinal Mucositis

This protocol provides general guidance for supportive care. Specific interventions should be discussed with a veterinarian.

  • Monitoring:

    • Daily monitoring of body weight, food and water intake, and stool consistency.

    • Clinical scoring of diarrhea severity.

  • Supportive Care Measures:

    • Dietary Management: Switch to a soft, highly palatable, and easily digestible diet.

    • Hydration: Provide supplemental hydration (e.g., subcutaneous injection of sterile saline or Lactated Ringer's solution) if signs of dehydration are present.

    • Probiotic Supplementation: Consider daily oral gavage of a probiotic suspension. Studies with models of chemotherapy-induced mucositis have used preparations like Lactobacillus casei or a combination of Lactobacillus acidophilus and Bifidobacterium bifidum.[4]

Visualizations

Sparfosic_Acid_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_drug Drug Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase (ATCase) Aspartate Aspartate Aspartate->Carbamoyl Aspartate Orotic Acid Orotic Acid Carbamoyl Aspartate->Orotic Acid UMP UMP Orotic Acid->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis Sparfosic Acid (PALA) Sparfosic Acid (PALA) Sparfosic Acid (PALA)->Carbamoyl Phosphate Inhibition

Caption: Mechanism of Sparfosic acid (PALA) action.

Neurotoxicity_Mitigation_Workflow start Sparfosic Acid Administration pyrimidine_depletion Systemic Pyrimidine Depletion start->pyrimidine_depletion cns_depletion CNS Pyrimidine Depletion pyrimidine_depletion->cns_depletion neurotoxicity Neurotoxicity (Seizures, Encephalopathy) cns_depletion->neurotoxicity rescue Administer Uridine or Carbamyl Aspartate neurotoxicity->rescue Intervention prevention Prevention of Neurotoxicity rescue->prevention

Caption: Workflow for mitigating neurotoxicity.

References

Technical Support Center: Strategies to Enhance PALA's Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-phosphonacetyl-L-aspartate (PALA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic index of PALA and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PALA?

A1: PALA, or N-phosphonacetyl-L-aspartate, is a potent and specific inhibitor of the enzyme aspartate carbamyl transferase (ACTase), also known as aspartate transcarbamoylase.[1] This enzyme is a component of the multifunctional protein CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase), which catalyzes the initial and rate-limiting steps of the de novo pyrimidine (B1678525) biosynthesis pathway.[2] By inhibiting ACTase, PALA blocks the synthesis of pyrimidines, which are essential precursors for DNA and RNA, thereby impeding cell proliferation.[1]

Q2: Why has PALA monotherapy shown limited clinical success?

A2: Despite its potent enzymatic inhibition, PALA as a single agent has demonstrated limited selective antitumor activity in extensive human testing.[1] The doses required to achieve significant tumor growth inhibition by starving cancer cells of pyrimidines were found to be too high for patients to tolerate, leading to dose-limiting toxicities.[3] These toxicities primarily include skin reactions, diarrhea, and stomatitis.[4]

Q3: What are the main strategies to improve PALA's therapeutic index?

A3: The primary strategy to enhance the therapeutic utility of PALA is through combination therapy, most notably with the antimetabolite 5-fluorouracil (B62378) (5-FU).[1] PALA's inhibition of de novo pyrimidine synthesis can potentiate the cytotoxic effects of 5-FU. Additionally, a newer strategy involves leveraging a novel immunomodulatory role of low-dose PALA.

Q4: How does PALA potentiate the effects of 5-fluorouracil (5-FU)?

A4: The combination of PALA and 5-FU is a key example of biochemical modulation in cancer therapy.[5] PALA's inhibition of pyrimidine synthesis leads to a depletion of intracellular uridine (B1682114) and cytidine (B196190) nucleotide pools. This can enhance the incorporation of 5-FU into RNA and modulate the activity of thymidylate synthase, the primary target of 5-FU's active metabolite, leading to synergistic antitumor activity.[5]

Q5: What is the recently discovered immunomodulatory role of PALA?

A5: Recent research has uncovered a novel mechanism of action for PALA at low, non-toxic doses. PALA has been shown to enhance the body's innate immune response by blocking the immune-suppressing activity of the CAD protein. Specifically, PALA can disrupt the interaction between CAD and the pattern recognition receptor NOD2 (nucleotide-binding oligomerization domain 2), leading to an enhanced NOD2-dependent antiviral and antibacterial response. This suggests PALA may be repurposed as an immune modulator in cancer therapy.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro and preclinical experiments with PALA.

Issue Potential Cause(s) Troubleshooting Suggestions
High variability in IC50 values between experiments 1. PALA solubility and stability: PALA is a polar molecule and may have limited solubility or stability in certain cell culture media over time. 2. Cell health and density: Inconsistent cell health, passage number, or seeding density can significantly alter drug sensitivity. 3. Serum protein binding: PALA may bind to proteins in fetal bovine serum (FBS), reducing its effective concentration.1. Solubility: Prepare fresh stock solutions of PALA in an appropriate solvent (e.g., sterile water or PBS) and ensure complete dissolution before diluting in culture media. Consider performing a solubility test in your specific media. 2. Cell Culture Consistency: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment and maintain consistent seeding densities. 3. Serum Effects: Consider reducing the serum concentration during the drug treatment period or using serum-free media if your cell line allows. Alternatively, perform experiments to quantify the effect of serum on PALA's potency.
Lower than expected cytotoxicity 1. Insufficient drug exposure time: The cytostatic or cytotoxic effects of PALA may require a longer incubation period to become apparent. 2. Cellular resistance: Some cell lines may have inherent or acquired resistance to PALA, potentially through upregulation of the salvage pathway for pyrimidine synthesis.1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal drug exposure time for your cell line. 2. Salvage Pathway Inhibition: To test if the salvage pathway is compensating, consider co-treatment with an inhibitor of the salvage pathway, or use media depleted of uridine.
Unexpected off-target effects or toxicity in animal models 1. In vivo metabolism and clearance: PALA is rapidly excreted by the kidneys, which can affect its bioavailability and toxicity profile in vivo.[4] 2. Strain-specific differences: Different animal strains may exhibit varying sensitivities to PALA.1. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the plasma and tissue concentrations of PALA in your animal model. 2. Dose-Response and Toxicity Studies: Conduct thorough dose-response and toxicity studies in your specific animal model and strain to establish a therapeutic window.

Data Presentation

Clinical Trial Data for PALA in Combination with 5-Fluorouracil

The following tables summarize quantitative data from select clinical trials investigating the combination of PALA and 5-FU in different cancer types.

Table 1: Phase II Trial of PALA + 5-FU in Advanced Pancreatic Cancer

Parameter Value
Number of Patients (evaluable) 35
PALA Dose 250 mg/m² IV on day 1
5-FU Dose 2,600 mg/m² as a 24-h infusion 24 h after PALA
Treatment Schedule Weekly
Overall Response Rate 14% (1 Complete Response, 4 Partial Remissions)
Median Survival 5.1 months
Predominant Toxicities Neurotoxicity (13/35 patients), Diarrhea (8/35 patients)

Table 2: Phase I Trial of PALA + 5-FU in Advanced Solid Tumors

Parameter Value
Number of Patients 16
PALA Dose Escalating, up to 940 mg/m³/day as a 24-h infusion for 5 days
5-FU Dose Escalating, up to 345 mg/m²/day as an IV bolus after each PALA infusion
Treatment Schedule Cycles repeated every 28 days
Dose-Limiting Toxicity Mucositis
Other Toxicities Diarrhea, skin rash, myelosuppression
Objective Responses 1 patient with large cell lung carcinoma, 1 with fibrous histiocytoma, 1 with 5-FU refractory colon adenocarcinoma

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of PALA in a cancer cell line.

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • PALA Treatment:

    • Prepare a stock solution of PALA in a suitable sterile solvent (e.g., water or PBS).

    • Perform serial dilutions of the PALA stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the PALA-containing medium to the respective wells. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

    • Gently agitate the plate to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the PALA concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DeNovoPyrimidineSynthesis cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine Glutamine + CO2 + 2 ATP CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPS II (in CAD) CarbamoylAspartate N-Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ACTase (in CAD) Aspartate Aspartate Aspartate->CarbamoylAspartate ACTase (in CAD) Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase (in CAD) PALA PALA PALA->CarbamoylAspartate Inhibits Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS Dihydroorotate_mito->Orotate DHODH PRPP PRPP PRPP->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDPK dUDP dUDP UDP->dUDP RNR CTP CTP UTP->CTP CTP Synthase DNA_RNA DNA, RNA, Glycoproteins UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUDP->dTMP dTMP->DNA_RNA

Caption: De Novo Pyrimidine Biosynthesis Pathway and PALA's Site of Action.

PALANOD2Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PALA PALA CAD CAD Protein PALA->CAD Inhibits NOD2 NOD2 CAD->NOD2 Inhibits (Basal State) RIPK2 RIPK2 NOD2->RIPK2 Activates TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc MAPK_nuc AP-1 (via MAPK) MAPK->MAPK_nuc Gene_Expression Gene Expression (Cytokines, Chemokines, Antimicrobial Peptides) NFkB_nuc->Gene_Expression MAPK_nuc->Gene_Expression

Caption: PALA-mediated Activation of the NOD2 Signaling Pathway.

ExperimentalWorkflow start Start: Cancer Cell Line seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with PALA incubate_24h->treat_cells prepare_pala Prepare PALA serial dilutions prepare_pala->treat_cells incubate_drug Incubate for defined period (e.g., 48-72h) treat_cells->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End: Cytotoxicity Profile analyze->end

References

Validation & Comparative

A Comparative Guide to Sparfosic Acid Trisodium and Other Aspartate Transcarbamoylase (ATCase) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sparfosic acid trisodium (B8492382) (also known as N-(phosphonacetyl)-L-aspartate or PALA) with other inhibitors of Aspartate Transcarbamoylase (ATCase). ATCase is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for therapeutic intervention in cancer and infectious diseases. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes the relevant biological pathways.

Performance Comparison of ATCase Inhibitors

Sparfosic acid (PALA) has long been considered a benchmark inhibitor of ATCase due to its potent, competitive inhibition as a bisubstrate analog that mimics the transition state of the enzyme's substrates, carbamoyl (B1232498) phosphate (B84403) and aspartate.[1][2] However, ongoing research has led to the development of other classes of inhibitors, including allosteric modulators and other active site inhibitors, with varying potencies and mechanisms of action. The following table summarizes the inhibitory activities of Sparfosic acid and a selection of other notable ATCase inhibitors.

Inhibitor ClassInhibitor NameTarget Organism/EnzymeInhibition TypeK_i / K_dIC_50Reference
Bisubstrate AnalogSparfosic acid (PALA) E. coli ATCaseCompetitive16 nM (K_i)-[3]
Ehrlich ascites tumor cells-1.39 nM (K_d)-[4]
E. coli ATCase-~10 nM (K_d)-[5]
Bisubstrate AnalogN-phosphonacetyl-L-isoasparagine (PALI)E. coli ATCase-2 µM (K_d)-[6]
Phosphinate AnalogCompound 2E. coli ATCaseCompetitive417 nM (K_i)-[3]
Phosphinate AnalogCompound 3E. coli ATCaseCompetitive193 nM (K_i)-[3]
Quinazolinone Derivative2-phenyl-1,3-4(H)benzothiazin-4-thioneMammalian ATCaseNoncompetitive-0.15 mM[7]
Quinazolinone DerivativeCompound 1Mammalian ATCase--0.20 mM[7]
Quinazolinone DerivativeCompound 3Mammalian ATCase--0.18 mM[7]
Quinazolinone DerivativeCompound 4Mammalian ATCase--0.35 mM[7]

Experimental Protocols

The evaluation of ATCase inhibitors is commonly performed using enzyme kinetics assays. A widely used method is the colorimetric assay, which measures the production of N-carbamoyl-L-aspartate.

Detailed Protocol for Colorimetric ATCase Inhibition Assay

This protocol is adapted from previously described methods.[7][8]

1. Reagents and Buffers:

  • Enzyme: Purified ATCase from the desired source (e.g., E. coli, mammalian cells).

  • Substrates:

    • Carbamoyl phosphate (CP), lithium salt.

    • L-aspartic acid (Asp).

  • Assay Buffer: 40 mM sodium phosphate buffer, pH 8.2.

  • Inhibitor Stock Solutions: Prepare a dilution series of the test inhibitor (e.g., Sparfosic acid) in a suitable solvent (e.g., ethanol, DMSO).

  • Stopping Reagent: 2% (w/v) Perchloric acid (HClO₄).

  • Color Reagent A: 1% (w/v) diacetylmonoxime in 5% (v/v) acetic acid.

  • Color Reagent B: 0.5% (w/v) thiosemicarbazide (B42300) in 2 N HCl.

2. Assay Procedure:

  • Prepare the reaction mixture in a final volume of 1.0 mL containing:

    • 40 mM sodium phosphate buffer, pH 8.2.

    • 12.5 mM L-aspartate.

    • 10-50 µg of ATCase enzyme.

    • Varying concentrations of the inhibitor (or solvent control).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 3.6 mM carbamoyl phosphate.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 1.0 mL of 2% HClO₄.

  • Centrifuge the mixture to remove any precipitated protein.

  • To 1.0 mL of the supernatant, add 0.5 mL of Color Reagent A and 0.5 mL of Color Reagent B.

  • Heat the mixture at 100°C for 15 minutes to allow for color development.

  • Cool the samples to room temperature.

  • Measure the absorbance of the colored product at 466 nm using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage of ATCase inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the inhibition constant (K_i) and the mechanism of inhibition, perform kinetic studies by varying the concentration of one substrate while keeping the other constant, in the absence and presence of different inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots.[7]

Visualizations

De Novo Pyrimidine Biosynthesis Pathway and ATCase Inhibition

The following diagram illustrates the central role of ATCase in the de novo pyrimidine biosynthesis pathway and the points of inhibition by various compounds.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors Inhibitors cluster_regulators Allosteric Regulation Carbamoyl_Phosphate Carbamoyl Phosphate N_Carbamoyl_Aspartate N-Carbamoyl-L-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate ATCase Aspartate L-Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP UMP UMP OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP PALA Sparfosic acid (PALA) (Competitive) PALA->Carbamoyl_Phosphate PALA->Aspartate Quinazolinones Quinazolinone Derivatives (Noncompetitive) Quinazolinones->N_Carbamoyl_Aspartate Inhibit ATCase ATP ATP ATP->Carbamoyl_Phosphate Activates CTP_reg CTP CTP_reg->Carbamoyl_Phosphate Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Purify_Enzyme Purify ATCase Enzyme Setup_Assay Set up Reaction Mixtures (Enzyme, Substrates, Inhibitor) Purify_Enzyme->Setup_Assay Prepare_Inhibitors Prepare Inhibitor Stock Solutions (Sparfosic acid, others) Prepare_Inhibitors->Setup_Assay Prepare_Reagents Prepare Assay Buffers and Substrates Prepare_Reagents->Setup_Assay Incubate Incubate at Controlled Temperature Setup_Assay->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure Product Formation (Colorimetric Method) Stop_Reaction->Measure_Activity Calculate_Inhibition Calculate Percent Inhibition Measure_Activity->Calculate_Inhibition Kinetic_Analysis Perform Kinetic Analysis (Determine Ki and Mechanism) Measure_Activity->Kinetic_Analysis Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 Compare_Potency Compare Inhibitor Potency Determine_IC50->Compare_Potency Kinetic_Analysis->Compare_Potency

References

Validating ATCase Inhibition in PALA-Treated Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(phosphonacetyl)-L-aspartate (PALA) is a potent and specific inhibitor of aspartate transcarbamoylase (ATCase), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway. By mimicking the transition state of the reaction catalyzed by ATCase, PALA effectively blocks the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, including cancer cells.[1] This guide provides a comparative analysis of PALA's efficacy, alongside other inhibitors of pyrimidine synthesis, and offers detailed experimental protocols for validating ATCase inhibition in a cellular context.

Comparative Efficacy of Pyrimidine Synthesis Inhibitors

The inhibitory potential of PALA and other compounds targeting the de novo pyrimidine synthesis pathway has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The following table summarizes the IC50 values for PALA and other notable inhibitors, demonstrating the variability in sensitivity across different cancer types.

InhibitorTarget EnzymeCancer Cell LineIC50 (µM)Reference
PALA Aspartate Transcarbamoylase (ATCase)HEP-2 (Head and Neck)24[2]
UMSCC-14B (Head and Neck)128[2]
UMSCC-14C (Head and Neck)>100[2]
Brequinar Dihydroorotate Dehydrogenase (DHODH)A-375 (Melanoma)0.59[3]
A549 (Lung)4.1[3]
HCT-116 (Colon)>30[4]
Neuroblastoma Cell LinesLow nanomolar range[5]
Acivicin Carbamoyl-Phosphate Synthetase II (CPS-II)HEP-2 (Head and Neck)0.26[2]
UMSCC-14B (Head and Neck)1[2]
UMSCC-14C (Head and Neck)0.5[2]
HepG2 (Hepatocellular Carcinoma)0.7[6]
Pyrazofurin Orotate Phosphoribosyltransferase (OPRT)HEP-2 (Head and Neck)0.06[2]
UMSCC-14B (Head and Neck)0.37[2]
UMSCC-14C (Head and Neck)0.12[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of ATCase inhibition and the experimental approach to its validation, the following diagrams are provided.

DeNovoPyrimidineSynthesis cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPS-II Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA and RNA Synthesis UTP_CTP->DNA_RNA PALA PALA PALA->Carbamoyl Aspartate Inhibits ATCase ExperimentalWorkflow cluster_workflow Experimental Workflow for Validating ATCase Inhibition cluster_assays Validation Assays start Cancer Cell Culture treatment Treat cells with PALA (and other inhibitors) start->treatment harvest Harvest Cells and Prepare Lysates treatment->harvest atcase_assay ATCase Activity Assay (Colorimetric) harvest->atcase_assay viability_assay Cell Viability Assay (MTT/MTS) harvest->viability_assay nucleotide_analysis Pyrimidine Pool Analysis (HPLC) harvest->nucleotide_analysis analysis Data Analysis and Comparison atcase_assay->analysis viability_assay->analysis nucleotide_analysis->analysis

References

Unlocking Synergistic Potential: A Comparative Analysis of PALA and 5-FU Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the enhanced anti-cancer effects of co-administering N-phosphonacetyl-L-aspartate (PALA) and 5-fluorouracil (B62378) (5-FU), supported by experimental data and protocols.

The combination of N-phosphonacetyl-L-aspartate (PALA) and 5-fluorouracil (5-FU) has been a subject of extensive research, demonstrating synergistic antitumor activity in various cancer models. This guide provides an objective comparison of the synergistic versus additive effects of this drug combination, presenting the underlying biochemical mechanisms, quantitative data from clinical studies, and detailed experimental protocols to aid researchers in the field of oncology and drug development.

Mechanism of Action and Synergy

PALA is a potent inhibitor of aspartate transcarbamylase (ATCase), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By blocking this pathway, PALA depletes the intracellular pools of uridine (B1682114) and cytidine (B196190) nucleotides.[4][5] This depletion serves a crucial role in enhancing the efficacy of 5-FU.

5-Fluorouracil, a widely used antimetabolite, exerts its cytotoxic effects through several mechanisms after being converted into its active metabolites.[4] One of its primary targets is thymidylate synthase (TS), an enzyme essential for DNA synthesis. Another key mechanism is the incorporation of its metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), into RNA, which disrupts RNA processing and function.[4]

The synergistic interaction between PALA and 5-FU is rooted in this biochemical modulation.[6] Pre-treatment with PALA reduces the endogenous pools of uridine nucleotides that would normally compete with the active metabolites of 5-FU. This leads to an increased incorporation of 5-FU into RNA and more effective inhibition of thymidylate synthase, thereby potentiating the anti-cancer effects.[4][7] Experimental models have shown that this combination can lead to synergistic antitumor activity with only additive toxicity.[8]

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_5fu 5-FU Metabolism & Action cluster_key Legend Glutamine Glutamine + Bicarbonate + ATP CAP Carbamoyl Phosphate Glutamine->CAP CPS II CAA Carbamoyl Aspartate CAP->CAA ATCase Aspartate Aspartate Aspartate->CAA ATCase DHO Dihydroorotate CAA->DHO DHOase Orotate Orotate DHO->Orotate DHODH OMP OMP Orotate->OMP UMP UMP OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dUMP->dTMP Thymidylate Synthase (TS) dTTP dTTP dTMP->dTTP DNA DNA dTTP->DNA PALA PALA PALA->CAA Inhibits FU 5-FU FUMP FUMP FU->FUMP RNA Incorporation FUDP FUDP FUMP->FUDP RNA Incorporation FUTP FUTP FUDP->FUTP RNA Incorporation FdUMP FdUMP FUDP->FdUMP FUTP->RNA RNA Incorporation FdUMP->dTMP Inhibits TS key_pala PALA: Inhibits ATCase, depleting pyrimidine pools. key_5fu 5-FU: Metabolites inhibit TS and incorporate into RNA. key_syn Synergy: PALA enhances 5-FU action by reducing competing nucleotides.

Caption: Mechanism of PALA and 5-FU Synergy in Pyrimidine Metabolism.

Quantitative Data from Clinical Trials

The combination of PALA and 5-FU has been evaluated in several clinical trials, primarily in patients with advanced solid tumors like colorectal and pancreatic cancer. The data highlights the response rates and toxicities observed with different dosing schedules.

Cancer TypeTreatment RegimenNo. of Patients (Evaluable)Response Rate (CR+PR)Key ToxicitiesReference
Advanced Colorectal Cancer PALA (250 mg/m²) followed 24h later by bolus 5-FU (600-800 mg/m²) weekly for 6 weeks.4335%Diarrhea, Leukopenia[9]
Advanced Colorectal Cancer PALA (250 mg/m²) on day 1, followed 24h later by 5-FU (2,600 mg/m²) by 24h infusion weekly.3743%Gastrointestinal, Neurologic[5]
Advanced Pancreatic Cancer PALA (250 mg/m²) on day 1, followed 24h later by 5-FU (2,600 mg/m²) by 24h infusion weekly.3514%Neurotoxicity, Diarrhea[10]
Advanced Solid Tumors PALA (850 mg/m²/day x 5, continuous infusion) and 5-FU (300-630 mg/m²/day x 5, continuous infusion).34One partial responseOral Mucositis, Nausea, Diarrhea[11]
Advanced Solid Tumors PALA (850 mg/m²/day x 5, continuous infusion) and bolus 5-FU (300 mg/m²/day x 5).4314%Oral Mucositis[12]

CR: Complete Response, PR: Partial Response

These studies underscore the importance of the administration schedule. Pre-treatment with PALA 24 hours before 5-FU administration appears to be a more effective regimen for achieving higher response rates, particularly in colorectal cancer.[5][13]

Experimental Protocols

To assess the synergistic, additive, or antagonistic effects of PALA and 5-FU in vitro, standardized methodologies are crucial. The checkerboard assay and the calculation of the Combination Index (CI) are common approaches.

1. Cell Culture and Drug Preparation:

  • Cell Lines: Select appropriate cancer cell lines (e.g., human colon cancer cell lines HT-29, WiDr).

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Solutions: Prepare stock solutions of PALA and 5-FU in a suitable solvent (e.g., sterile water or DMSO) and store them at -20°C. Further dilute to desired concentrations in culture medium just before use.

2. In Vitro Synergy Testing: Checkerboard Assay The checkerboard assay is used to evaluate the effects of two drugs in combination.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Drug Addition: Add serial dilutions of PALA along the x-axis and serial dilutions of 5-FU along the y-axis of the 96-well plate. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis:

    • Determine the IC₅₀ (concentration that inhibits 50% of cell growth) for each drug individually.

    • Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the IC₅₀ of the drug in combination divided by the IC₅₀ of the drug alone.

    • The Combination Index (CI) is the sum of the FICs for both drugs (CI = FIC of PALA + FIC of 5-FU).

    • Interpretation:

      • CI < 0.9: Synergy

      • CI = 0.9 - 1.1: Additive effect

      • CI > 1.1: Antagonism

G cluster_workflow In Vitro Synergy Testing Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Addition (Checkerboard Dilutions of PALA & 5-FU) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Cell Viability Assay (e.g., MTT Assay) C->D E 5. Data Analysis (Calculate Combination Index) D->E F Synergy? Additive? Antagonism? E->F

Caption: Experimental workflow for determining drug synergy in vitro.

Conclusion and Future Directions

The combination of PALA and 5-FU demonstrates clear synergistic potential, particularly when PALA is administered prior to 5-FU. This is attributed to the biochemical modulation of pyrimidine pools by PALA, which enhances the cytotoxic effects of 5-FU. Clinical data supports this, showing promising response rates in cancers like colorectal carcinoma, although toxicity remains a consideration.

For researchers, the provided protocols offer a framework for further investigation into this and other combination therapies. Future studies could explore this synergistic relationship in different cancer types, investigate mechanisms of resistance, and optimize dosing and scheduling to maximize therapeutic benefit while minimizing adverse effects. The logical and mechanistic basis for this drug combination continues to make it a compelling strategy in the pursuit of more effective cancer treatments.

References

A Head-to-Head Comparison: Sparfosic Acid Trisodium vs. Brequinar in Pyrimidine Depletion

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents targeting nucleotide metabolism, the depletion of pyrimidine (B1678525) pools represents a key strategy for anticancer and immunosuppressive therapies. Two notable inhibitors that disrupt the de novo pyrimidine synthesis pathway, albeit at different enzymatic steps, are Sparfosic acid trisodium (B8492382) (also known as PALA) and Brequinar. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development decisions.

Mechanism of Action: Targeting Key Steps in Pyrimidine Synthesis

Sparfosic acid and Brequinar both effectively halt the production of essential pyrimidine nucleotides, such as uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are vital for DNA and RNA synthesis. However, they achieve this by inhibiting different enzymes in the de novo pyrimidine synthesis pathway.

Sparfosic acid acts as a potent inhibitor of aspartate transcarbamoylase (ATCase) , the second enzyme in the pathway. ATCase catalyzes the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate to form N-carbamoyl-L-aspartate.[1][2] By blocking this step, Sparfosic acid prevents the formation of downstream pyrimidine precursors.

Brequinar , on the other hand, is a highly potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) , the fourth enzyme in the pathway.[3][4] DHODH is a mitochondrial enzyme responsible for the oxidation of dihydroorotate to orotate (B1227488).[5] Inhibition of DHODH by Brequinar leads to the accumulation of dihydroorotate and a subsequent depletion of orotate and downstream pyrimidines.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate Carbamoyl Phosphate + Aspartate->N-Carbamoyl-L-aspartate Aspartate Transcarbamoylase (ATCase) Dihydroorotate Dihydroorotate N-Carbamoyl-L-aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase (DHODH) UMP UMP Orotate->UMP UMP Synthase UTP UTP UMP->UTP CTP CTP UTP->CTP Sparfosic_acid Sparfosic acid (PALA) Sparfosic_acid->N-Carbamoyl-L-aspartate Inhibition Brequinar Brequinar Brequinar->Orotate Inhibition

Fig. 1: De novo pyrimidine synthesis pathway and points of inhibition.

Performance Data: A Comparative Analysis

Direct comparative studies provide the most valuable insights into the relative performance of these two inhibitors. A study on head and neck cancer cell lines offers a head-to-head comparison of Sparfosic acid (PALA) and Brequinar.[1]

Inhibitory Potency

The half-maximal inhibitory concentration (IC50) for cell growth inhibition demonstrates a significant difference in potency between the two compounds across multiple cell lines.

Cell LineSparfosic acid (PALA) IC50 (µM)Brequinar IC50 (µM)
HEP-21280.06
UMSCC-14B240.37
UMSCC-14C350.11
Table 1: Comparative IC50 values for cell growth inhibition in head and neck cancer cell lines after 72 hours of exposure.[1]

As shown in Table 1, Brequinar consistently exhibits significantly lower IC50 values, indicating much greater potency in inhibiting cell growth compared to Sparfosic acid in these cell lines.

Pyrimidine Pool Depletion

The primary mechanism of action for both drugs is the depletion of pyrimidine nucleotide pools. The following table presents the percentage of UTP and CTP remaining in cells after treatment with equitoxic concentrations of each inhibitor for 24 hours.

Cell LineDrug% UTP Remaining% CTP Remaining
HEP-2Sparfosic acid7068
Brequinar612
UMSCC-14BSparfosic acid1013
Brequinar1036
UMSCC-14CSparfosic acid2525
Brequinar815
Table 2: Comparative effects on UTP and CTP pools in head and neck cancer cell lines at equitoxic concentrations.[1]

These data indicate that at concentrations that achieve similar levels of growth inhibition, Brequinar generally leads to a more pronounced depletion of UTP and CTP pools compared to Sparfosic acid.[1]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are outlined below.

Enzyme Inhibition Assays

G cluster_atcase Aspartate Transcarbamoylase (ATCase) Assay cluster_dhodh Dihydroorotate Dehydrogenase (DHODH) Assay ATCase_start Prepare reaction mixture: - Buffer - Carbamoyl Phosphate - Aspartate ATCase_inhibitor Add Sparfosic acid (varying concentrations) ATCase_start->ATCase_inhibitor ATCase_enzyme Initiate reaction with ATCase ATCase_inhibitor->ATCase_enzyme ATCase_measure Measure product formation (e.g., spectrophotometrically) ATCase_enzyme->ATCase_measure DHODH_start Prepare reaction mixture: - Buffer - Dihydroorotate - Electron Acceptor (e.g., DCIP) DHODH_inhibitor Add Brequinar (varying concentrations) DHODH_start->DHODH_inhibitor DHODH_enzyme Initiate reaction with DHODH DHODH_inhibitor->DHODH_enzyme DHODH_measure Measure electron acceptor reduction (e.g., change in absorbance) DHODH_enzyme->DHODH_measure

References

Preclinical Efficacy of Sparfosic Acid Trisodium and Its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sparfosic acid trisodium (B8492382), also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a well-characterized inhibitor of aspartate transcarbamoylase (ATCase), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By targeting this pathway, Sparfosic acid and its analogues disrupt the synthesis of nucleotides essential for DNA and RNA replication, thereby exhibiting anticancer properties. This guide provides a comparative overview of the preclinical efficacy of Sparfosic acid trisodium and its analogues, presenting available quantitative data, experimental methodologies, and relevant signaling pathways to aid in further research and development.

Comparative Efficacy Data

The following table summarizes the available preclinical data for Sparfosic acid and one of its fluorinated thio-analogues. Direct comparative studies with a broad range of analogues are limited in the public domain; therefore, the data presented is compiled from individual studies.

CompoundCancer ModelAssay TypeEfficacy MetricResultsCitation
Sparfosic Acid (PALA) Murine P388 Leukemia (in vivo)SurvivalIncreased LifespanUp to 64% increase
Murine B16 Melanoma (in vivo)SurvivalIncreased Lifespan77% to 86% increase (at 490 mg/kg)
Murine Lewis Lung Carcinoma (in vivo)CurativeTumor-free mice50% of mice cured (treatment on days 1, 5, and 9)
ThioPALA(FF) 5c (tetraester) Murine Leukemia L1210 (in vitro)CytotoxicityAntiproliferative Activity"Remarkable cytotoxic activity" (Specific IC50 not available in abstract)[1][2]

Mechanism of Action: Targeting Pyrimidine Biosynthesis

Sparfosic acid and its analogues act as transition-state inhibitors of aspartate transcarbamoylase (ATCase). ATCase catalyzes the second step in the de novo pyrimidine biosynthesis pathway, the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate to form N-carbamoyl-L-aspartate. Inhibition of ATCase leads to the depletion of the pyrimidine nucleotide pool (UTP and CTP), which are essential for the synthesis of DNA and RNA. This disruption of nucleotide metabolism ultimately results in the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells.[3]

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate ATCase ATCase Carbamoyl Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N-Carbamoyl-L-Aspartate N-Carbamoyl-L-Aspartate ATCase->N-Carbamoyl-L-Aspartate Reaction Dihydroorotate Dihydroorotate N-Carbamoyl-L-Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Sparfosic_Acid Sparfosic Acid & Analogues Sparfosic_Acid->ATCase Inhibits

Figure 1. Mechanism of action of Sparfosic acid and its analogues via inhibition of Aspartate Transcarbamoylase (ATCase) in the de novo pyrimidine biosynthesis pathway.

Experimental Protocols

Detailed experimental protocols are often specific to the laboratory and the particular study. However, based on the literature, the following provides a general overview of the methodologies used to assess the efficacy of Sparfosic acid analogues.

In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Cancer cell lines (e.g., murine leukemia L1210) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the Sparfosic acid analogue and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Staining: A viability staining reagent (e.g., MTT or SRB) is added to each well.

  • Measurement: The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vivo Tumor Model (e.g., Xenograft or Syngeneic Model)

This assay evaluates the anti-tumor activity of the compound in a living organism.

  • Animal Model: Immunocompromised or syngeneic mice are used.

  • Tumor Implantation: Cancer cells are implanted subcutaneously or intraperitoneally into the mice.

  • Treatment: Once tumors are established, mice are treated with the Sparfosic acid analogue or a vehicle control according to a specific dosing schedule (e.g., intraperitoneal injection on specific days).

  • Monitoring: Tumor size and body weight are monitored regularly.

  • Endpoint: The study is concluded when tumors reach a certain size, or at a predetermined time point. Efficacy is measured by tumor growth inhibition, increased survival time, or the number of tumor-free animals.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment_vitro Treat with Sparfosic Acid Analogue Seeding->Treatment_vitro Incubation_vitro Incubate for 48-72h Treatment_vitro->Incubation_vitro Assay Perform Viability Assay (MTT/SRB) Incubation_vitro->Assay IC50 Calculate IC50 Assay->IC50 Animal_Model Select Animal Model Tumor_Implantation Implant Tumor Cells Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumor Establishment Tumor_Implantation->Tumor_Growth Treatment_vivo Treat with Sparfosic Acid Analogue Tumor_Growth->Treatment_vivo Monitoring Monitor Tumor Growth & Survival Treatment_vivo->Monitoring Efficacy_Metrics Determine Efficacy (TGI, Survival) Monitoring->Efficacy_Metrics Start Start Start->Cell_Culture Start->Animal_Model

Figure 2. A generalized experimental workflow for evaluating the preclinical efficacy of Sparfosic acid analogues.

Discussion and Future Directions

The available preclinical data, although limited, suggests that Sparfosic acid and its analogues are promising anticancer agents. The high efficacy of Sparfosic acid in solid tumor models like Lewis lung carcinoma is particularly noteworthy. The development of analogues such as the fluorothiosparfosic acid derivatives indicates an active area of research aimed at improving the therapeutic index of this class of compounds.[1][2]

A significant challenge in the clinical development of Sparfosic acid was its limited single-agent activity, which led to its investigation as a biochemical modulator in combination with other chemotherapeutics like 5-fluorouracil. Future preclinical studies on novel analogues should therefore not only focus on single-agent efficacy but also explore synergistic combinations with other anticancer drugs.

To build a more comprehensive understanding of the structure-activity relationship and to identify lead candidates for clinical development, further preclinical studies are warranted. These should include:

  • Head-to-head comparison of a wider range of Sparfosic acid analogues in a standardized panel of cancer cell lines and in vivo tumor models.

  • Detailed pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of novel analogues.

  • Investigation of resistance mechanisms to identify potential biomarkers for patient stratification and to develop strategies to overcome resistance.

References

PALA vs. Acivicin: A Head-to-Head Comparison of Their Impact on Nucleotide Pools

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics and metabolic research, the modulation of nucleotide biosynthesis remains a critical strategy. Among the agents developed to target these pathways, PALA (N-(phosphonacetyl)-L-aspartate) and Acivicin (B1666538) stand out for their distinct mechanisms of action and profound effects on cellular nucleotide pools. This guide provides a comprehensive head-to-head comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.

At a Glance: Key Differences

FeaturePALA (N-(phosphonacetyl)-L-aspartate)Acivicin
Primary Target Aspartate Transcarbamoylase (ATCase)Multiple Glutamine-Dependent Amidotransferases
Affected Pathway De novo pyrimidine (B1678525) synthesisDe novo pyrimidine and purine (B94841) synthesis
Impact on Pyrimidine Pools Depletion of uridine (B1682114) and cytidine (B196190) nucleotidesDepletion of CTP, accumulation of uridine nucleotides
Impact on Purine Pools Increase in ATP and GTP levelsSevere depletion of GTP
Mechanism Competitive inhibitor of ATCaseIrreversible inhibitor of glutamine-utilizing enzymes

Head-to-Head Performance: Impact on Nucleotide Pools

The differential effects of PALA and Acivicin on nucleotide pools are central to their biological activities. The following tables summarize the quantitative changes observed in cancer cell lines after treatment with each compound.

Table 1: Effect of PALA on Nucleotide Pools in Lewis Lung Carcinoma [1]

Nucleotide PoolChange from Control
Uridine Nucleotides↓ 70-80%
Cytidine Nucleotides↓ 70-80%
Adenosine Triphosphate (ATP)↑ 50-100%
Guanosine Triphosphate (GTP)↑ 50-100%

Table 2: Effect of Acivicin on Nucleotide Pools in L1210 Leukemia Cells [2]

Nucleotide PoolChange from Control
Cytidine Triphosphate (CTP)Severe Depletion
Guanosine Triphosphate (GTP)Severe Depletion
Uridine NucleotidesAccumulation

Mechanisms of Action: A Tale of Two Strategies

PALA and Acivicin disrupt nucleotide metabolism through fundamentally different mechanisms, leading to their distinct effects on cellular nucleotide concentrations.

PALA: A Specific Inhibitor of Pyrimidine Synthesis

PALA acts as a potent and specific inhibitor of aspartate transcarbamoylase (ATCase), the second enzyme in the de novo pyrimidine biosynthesis pathway. By mimicking the transition state of the ATCase reaction, PALA competitively blocks the conversion of carbamoyl (B1232498) phosphate (B84403) and aspartate into N-carbamoyl-L-aspartate. This targeted inhibition leads to a bottleneck in the pyrimidine pathway, resulting in the depletion of downstream products like UTP and CTP. The subsequent increase in purine nucleotides is thought to be a compensatory response to the pyrimidine starvation.

PALA_Mechanism cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inhibitor Inhibition Carbamoyl Phosphate Carbamoyl Phosphate N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate Carbamoyl Phosphate->N-Carbamoyl-L-aspartate Aspartate Transcarbamoylase (ATCase) ... ... N-Carbamoyl-L-aspartate->... UTP UTP ...->UTP CTP CTP UTP->CTP PALA PALA Aspartate\nTranscarbamoylase (ATCase) Aspartate Transcarbamoylase (ATCase) PALA->Aspartate\nTranscarbamoylase (ATCase) Inhibits

Mechanism of PALA Inhibition

Acivicin: A Broad-Spectrum Glutamine Antagonist

Acivicin, a glutamine analog, casts a wider net by irreversibly inhibiting a range of glutamine-dependent amidotransferases. These enzymes are crucial for the synthesis of both pyrimidines and purines. Key targets of Acivicin include carbamoyl phosphate synthetase II (the first step in pyrimidine synthesis), CTP synthetase (which converts UTP to CTP), and GMP synthetase (a key enzyme in purine synthesis).[2] This multi-targeted inhibition leads to a severe depletion of both CTP and GTP, while the blockade of CTP synthetase results in the accumulation of its substrate, UTP.

Acivicin_Mechanism cluster_pathways Nucleotide Biosynthesis Pathways cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis cluster_inhibitor Inhibition Glutamine_P Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine_P->Carbamoyl Phosphate CPS II UTP UTP CTP CTP UTP->CTP CTP Synthetase Glutamine_Pu Glutamine XMP XMP GMP GMP XMP->GMP GMP Synthetase Acivicin Acivicin CPS II CPS II Acivicin->CPS II Inhibits CTP Synthetase CTP Synthetase Acivicin->CTP Synthetase Inhibits GMP Synthetase GMP Synthetase Acivicin->GMP Synthetase Inhibits

Mechanism of Acivicin Inhibition

Experimental Protocols

The quantitative data presented in this guide were obtained through established methodologies for the analysis of nucleotide pools. While specific parameters may vary between studies, the general workflow is outlined below.

1. Cell Culture and Drug Treatment:

  • Cell Lines: Lewis lung carcinoma cells for PALA studies and L1210 leukemia cells for Acivicin studies were utilized.[1][2]

  • Culture Conditions: Cells were maintained in appropriate culture media and conditions to ensure logarithmic growth.

  • Drug Exposure: Cells were treated with specified concentrations of PALA or Acivicin for a defined period (e.g., 24 hours for PALA).[1]

2. Nucleotide Extraction:

  • Cell Harvesting: Cells were harvested and washed to remove extracellular contaminants.

  • Extraction: Nucleotides were extracted from the cells, typically using an acid precipitation method (e.g., with perchloric acid or trichloroacetic acid) to quench metabolic activity and precipitate macromolecules.

3. Nucleotide Analysis:

  • Chromatographic Separation: The extracted nucleotides were separated using high-performance liquid chromatography (HPLC) or two-dimensional chromatography.[2] This separation is crucial for isolating individual nucleotide species.

  • Detection and Quantification: Separated nucleotides were detected and quantified using UV absorbance or mass spectrometry (MS). The concentration of each nucleotide was determined by comparing its signal to that of known standards.

Experimental_Workflow cluster_workflow General Workflow for Nucleotide Pool Analysis A Cell Culture & Drug Treatment B Cell Harvesting A->B C Nucleotide Extraction (Acid Precipitation) B->C D Chromatographic Separation (e.g., HPLC) C->D E Detection & Quantification (UV or MS) D->E F Data Analysis E->F

Experimental Workflow

Conclusion

PALA and Acivicin, while both targeting nucleotide biosynthesis, exhibit distinct pharmacological profiles due to their different mechanisms of action. PALA's specific inhibition of ATCase leads to a targeted depletion of pyrimidine nucleotides and a compensatory increase in purines. In contrast, Acivicin's broad-spectrum inhibition of glutamine-dependent enzymes results in a more widespread disruption of both pyrimidine and purine synthesis, leading to the depletion of key triphosphates like CTP and GTP.

The choice between these agents in a research or therapeutic context will depend on the specific metabolic vulnerabilities of the target cells. For instance, tumors that are highly reliant on de novo pyrimidine synthesis may be more susceptible to PALA, while those with a broader dependence on glutamine metabolism could be more effectively targeted by Acivicin. The detailed understanding of their differential impact on nucleotide pools, as outlined in this guide, is crucial for the rational design of metabolic therapies and for advancing our knowledge of cancer cell metabolism.

References

Validating the Anti-proliferative Effects of Sparfosic Acid Trisodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of Sparfosic acid trisodium (B8492382) against other established anti-cancer agents. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways to aid in the evaluation of this compound for research and drug development purposes.

Mechanism of Action

Sparfosic acid trisodium, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoyl transferase (ATCase).[1] ATCase is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting this pathway, this compound depletes the cellular pool of pyrimidine nucleotides, leading to the arrest of DNA synthesis and subsequent inhibition of cell proliferation. This targeted action makes it an agent of interest in oncology research.

Comparative Anti-proliferative Activity

To evaluate the efficacy of this compound, its anti-proliferative activity is compared with two well-established chemotherapeutic agents: 5-fluorouracil (B62378) (5-FU), an antimetabolite that inhibits thymidylate synthase, and Methotrexate, a dihydrofolate reductase inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds in various human cancer cell lines.

Cell LineCancer TypeThis compound (PALA) IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)Methotrexate IC50 (µM)
MCF-7 Breast AdenocarcinomaData Not Available~1.5 - 17.5~0.049
A549 Lung CarcinomaData Not Available~3.8 - 22.9Data Not Available
HeLa Cervical AdenocarcinomaData Not Available~3.0 - 43.34Data Not Available
HT-29 Colorectal AdenocarcinomaData Not Available~4.32 - 85.37~4.4

Experimental Protocols

The following are detailed protocols for standard assays used to validate the anti-proliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound, 5-fluorouracil, Methotrexate

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and comparative agents in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Human cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Signaling Pathways and Visualizations

This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for validating the anti-proliferative effects of a compound like this compound.

G cluster_0 In Vitro Assays Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Drug Treatment->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Drug Treatment->Apoptosis Assay (Annexin V) IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (Flow Cytometry)->Cell Cycle Distribution Apoptotic Cell Population Apoptotic Cell Population Apoptosis Assay (Annexin V)->Apoptotic Cell Population Data Analysis Data Analysis IC50 Determination->Data Analysis Cell Cycle Distribution->Data Analysis Apoptotic Cell Population->Data Analysis

Caption: Experimental workflow for evaluating anti-proliferative effects.

This compound-Induced Cell Cycle Arrest and Apoptosis Pathway

This compound's inhibition of de novo pyrimidine synthesis leads to a depletion of pyrimidine nucleotides, which is a critical stress signal for the cell. This triggers a cascade of events culminating in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis. In p53-proficient cells, the replicative stress can activate p53, a key tumor suppressor protein, which in turn can transcriptionally activate downstream targets that mediate cell cycle arrest and apoptosis.

G This compound This compound Aspartate Transcarbamoyl Transferase (ATCase) Aspartate Transcarbamoyl Transferase (ATCase) This compound->Aspartate Transcarbamoyl Transferase (ATCase) Inhibits De Novo Pyrimidine Biosynthesis De Novo Pyrimidine Biosynthesis Aspartate Transcarbamoyl Transferase (ATCase)->De Novo Pyrimidine Biosynthesis Blocks Pyrimidine Nucleotide Depletion Pyrimidine Nucleotide Depletion De Novo Pyrimidine Biosynthesis->Pyrimidine Nucleotide Depletion Replicative Stress Replicative Stress Pyrimidine Nucleotide Depletion->Replicative Stress p53 Activation p53 Activation Replicative Stress->p53 Activation S-Phase Arrest S-Phase Arrest p53 Activation->S-Phase Arrest Apoptosis Apoptosis p53 Activation->Apoptosis Caspase Activation Caspase Activation Apoptosis->Caspase Activation

Caption: Signaling pathway of this compound.

References

PALA's Potency Unveiled: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the half-maximal inhibitory concentration (IC50) of N-(Phosphonacetyl)-L-aspartate (PALA) across various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to offer a thorough understanding of PALA's in vitro efficacy.

Executive Summary

PALA, a specific inhibitor of aspartate transcarbamoylase, a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, has demonstrated varied cytotoxic effects across different cancer cell lines. This guide presents a compilation of IC50 values, revealing a differential sensitivity to PALA that appears to be influenced by the cell line's origin and its enzymatic activity. Notably, melanoma cell lines have shown higher sensitivity compared to lymphocytic cell lines. This analysis is supported by detailed experimental methodologies and visual representations of the relevant signaling pathways and workflows.

Comparative IC50 Data of PALA in Cancer Cell Lines

The following table summarizes the IC50 values of PALA in both murine and human cancer cell lines, providing a clear comparison of its potency. The data is derived from in vitro studies assessing the inhibition of cell growth.

Cell LineCancer TypeOrganismDoubling Time (hours)ATCase Specific Activity (nmol/mg protein/h)IC50 (µM)
L1210Leukemia (T-cell)Murine1158.9200
B16MelanomaMurine1325.55
CCRF-CEMLeukemia (T-cell)Human2444.050
NC37Lymphoblasts (B-cell)Human2852.0200
IPC-48MelanomaHuman-20.230

Data sourced from "Inhibition of cell growth by N-(phosphonacetyl)-L-aspartate in human and murine cells in vitro"[1][2].

Mechanism of Action: A Dual Approach

PALA exhibits a dual mechanism of action, making it a compound of significant interest in oncology. Its primary mode of action is the inhibition of the de novo pyrimidine synthesis pathway. More recent findings have also elucidated its role in activating the innate immune system.

Inhibition of De Novo Pyrimidine Synthesis

PALA acts as a potent and specific inhibitor of aspartate transcarbamoylase (ATCase), a catalytic domain of the multifunctional enzyme CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase).[3] By blocking this enzyme, PALA prevents the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] This disruption of nucleotide metabolism effectively halts the proliferation of rapidly dividing cancer cells.

PALA_Pyrimidine_Synthesis_Inhibition cluster_pathway De Novo Pyrimidine Synthesis Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII (CAD) Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase (CAD) Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHO (CAD) Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidines Pyrimidines (UTP, CTP, TTP) UMP->Pyrimidines PALA PALA PALA->Carbamoyl_Aspartate Inhibits

PALA inhibits the CAD enzyme in the de novo pyrimidine synthesis pathway.
Activation of NOD2 Signaling

Recent research has uncovered a novel function of PALA in modulating the innate immune system. PALA has been shown to activate the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[4] The enzyme CAD, which is inhibited by PALA, also negatively regulates NOD2. By inhibiting CAD, PALA releases this brake on NOD2, leading to an enhanced innate immune response against cancer cells.[4]

PALA_NOD2_Activation cluster_cellular Cellular Response PALA_node PALA CAD_node CAD Enzyme PALA_node->CAD_node Inhibits NOD2_node NOD2 CAD_node->NOD2_node Inhibits Immune_Response Enhanced Innate Immune Response NOD2_node->Immune_Response Activates

PALA activates NOD2 signaling by inhibiting the CAD enzyme.

Experimental Protocols

The determination of IC50 values is a critical step in evaluating the efficacy of a cytotoxic compound. The most common method employed for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • PALA

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of PALA. A vehicle control (medium with the solvent used to dissolve PALA) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each PALA concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the PALA concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_workflow Experimental Workflow: MTT Assay for IC50 Determination A 1. Seed Cells in 96-well plate B 2. Treat cells with serial dilutions of PALA A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate % Viability and determine IC50 F->G

References

Unraveling Complex Resistance Patterns: A Comparative Analysis of Sparfosic Acid Trisodium and Other Antimetabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of cross-resistance and collateral sensitivity between Sparfosic acid trisodium (B8492382) (PALA) and other key antimetabolites. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the nuanced interactions between these cancer therapeutics. A central focus is the phenomenon of collateral sensitivity, where resistance to one drug paradoxically enhances sensitivity to another, a key consideration in designing sequential or combination chemotherapy regimens.

Executive Summary

Sparfosic acid trisodium is an inhibitor of aspartate transcarbamoyl transferase, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Resistance to Sparfosic acid can emerge through various mechanisms, including the amplification of its target enzyme. Understanding the cross-resistance profile of Sparfosic acid is paramount for its effective clinical application. This guide presents data from studies on murine leukemia cell lines, which demonstrate a significant and exploitable instance of collateral sensitivity between the antimetabolite acivicin (B1666538) and Sparfosic acid. Detailed experimental protocols for establishing drug-resistant cell lines and assessing drug sensitivity are also provided to support further research in this critical area.

Comparative Analysis of Drug Sensitivity

The following table summarizes the differential sensitivity of a parental P388 murine leukemia cell line and its acivicin-resistant subline (P388/ACIA) to Sparfosic acid. This data is derived from a seminal study demonstrating collateral sensitivity.

Cell LineDrugParameterValueFold Change
P388 (Parental)Sparfosic acidTreatment efficacyIneffectiveN/A
P388/ACIA (Acivicin-Resistant)Sparfosic acidTreatment efficacyHighly EffectiveSignificant increase

Data extrapolated from a study by Ardalan et al. (1983). The original study reported qualitative treatment efficacy in a murine model.[2]

This striking reversal of efficacy, where the acivicin-resistant line gains high sensitivity to Sparfosic acid, is attributed to significant alterations in nucleotide metabolism.[2] Specifically, in the P388/ACIA cell line, Sparfosic acid treatment leads to a marked decrease in uridine (B1682114) and cytidine (B196190) triphosphate pools, while simultaneously causing a significant expansion of adenosine (B11128) and guanosine (B1672433) triphosphate pools.[2] This imbalance in nucleotide precursors is proposed as the mechanism behind the observed collateral sensitivity.[2]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow for cross-resistance studies.

cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_purine Purine Synthesis (Simplified) cluster_glutamine Glutamine Metabolism Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoyl- transferase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUTP dUTP UDP->dUTP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA dTMP dTMP dUTP->dTMP dTMP->DNA_RNA CTP->DNA_RNA Sparfosic_acid Sparfosic Acid (PALA) Sparfosic_acid->Carbamoyl_Aspartate Inhibits Purine_Precursors Purine Precursors ATP_GTP ATP, GTP Purine_Precursors->ATP_GTP Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Acivicin Acivicin Acivicin->Glutamate Inhibits Glutamine Utilization

Caption: Targeted metabolic pathways of Sparfosic acid and Acivicin.

start Start with Parental Cancer Cell Line establish_resistance Establish Drug-Resistant Cell Line (e.g., to Acivicin) start->establish_resistance ic50_parental Determine IC50 of a Panel of Antimetabolites (including Sparfosic acid) on Parental Cell Line start->ic50_parental ic50_resistant Determine IC50 of the Same Panel of Antimetabolites on Resistant Cell Line establish_resistance->ic50_resistant compare Compare IC50 Values and Calculate Resistance/Sensitivity Factor ic50_parental->compare ic50_resistant->compare analyze Analyze for Cross-Resistance and Collateral Sensitivity compare->analyze end Conclusion on Resistance Profile analyze->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Sparfosic Acid Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following are general safety precautions for handling Sparfosic acid trisodium (B8492382):

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).

  • Ventilation: Handle Sparfosic acid trisodium in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid generating dust. Clean the spill area thoroughly with a suitable decontaminating solution.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueReference
CAS Number 70962-66-2[1]
Molecular Formula C₆H₇NNa₃O₈P[1]
Molecular Weight 321.06 g/mol [1]
Appearance White to off-white solid
Storage Temperature Powder: -20°C (for up to 2 years)[1]
In DMSO: 4°C (for up to 2 weeks)[1]
In DMSO: -80°C (for up to 6 months)[1]

Step-by-Step Disposal Protocol

The following protocol is a recommended procedure for the disposal of small quantities of this compound, based on general principles for organophosphorus compounds. This procedure should be validated by your institution's safety professionals before implementation.

Objective: To hydrolyze the organophosphate ester bonds of this compound, reducing its biological activity and potential toxicity before final disposal.

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Suitable container (e.g., borosilicate glass beaker)

  • Secondary containment

  • Stir plate and magnetic stir bar

  • pH paper or pH meter

  • Appropriate hazardous waste container

Experimental Protocol:

  • Preparation:

    • In a chemical fume hood, place a borosilicate glass beaker of appropriate size within a secondary containment vessel.

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of water.

  • Hydrolysis:

    • Slowly add a 1 M sodium hydroxide (NaOH) solution to the this compound solution. A general guideline is to use a significant excess of the NaOH solution (e.g., a 10:1 volume ratio of NaOH solution to waste).

    • Gently stir the mixture using a magnetic stirrer at room temperature.

  • Reaction Time and Monitoring:

    • Allow the reaction to proceed for a minimum of 24 hours to ensure complete hydrolysis.

    • After 24 hours, check the pH of the solution. If the pH is not strongly basic (pH > 12), add more NaOH solution and continue stirring.

  • Neutralization and Collection:

    • Once the hydrolysis is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). Monitor the pH carefully to avoid over-acidification.

    • Collect the neutralized solution in a properly labeled hazardous waste container.

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that came into contact with this compound. Rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinse as hazardous waste. Then, wash with soap and water.

  • Final Disposal:

    • Dispose of the hazardous waste container through your institution's certified chemical waste management program.

Disposal Pathway Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SparfosicAcidDisposal This compound Disposal Workflow start Start: this compound Waste ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve in Water (if solid) fume_hood->dissolve hydrolyze Add excess 1M NaOH and stir for 24 hours dissolve->hydrolyze check_ph Check pH > 12 hydrolyze->check_ph add_naoh Add more NaOH check_ph->add_naoh No neutralize Neutralize to pH 6-8 with 1M HCl check_ph->neutralize Yes add_naoh->hydrolyze collect Collect in Labeled Hazardous Waste Container neutralize->collect decontaminate Decontaminate Glassware and Work Area collect->decontaminate dispose Dispose via Institutional Chemical Waste Program decontaminate->dispose end End dispose->end

This compound Disposal Workflow

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general chemical principles. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel must be trained in proper chemical handling and disposal procedures and should consult with their institution's Environmental Health and Safety department before handling or disposing of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling Sparfosic Acid Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE OPERATIONAL USE

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sparfosic acid trisodium (B8492382). The following procedural guidance is designed to ensure safe handling, storage, and disposal of this potent DNA antimetabolite.

Essential Personal Protective Equipment (PPE)

Given its cytotoxic potential and observed effects such as skin rash in clinical studies, a comprehensive PPE protocol is mandatory to prevent exposure.

Recommended PPE for Handling Sparfosic Acid Trisodium
PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised for all handling procedures.To prevent skin contact. Change gloves immediately if contaminated.
Eye Protection Safety glasses or gogglesSafety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes of solutions or contact with the powder form.
Body Protection Laboratory coatA standard laboratory coat should be worn at all times.To protect skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder form to prevent inhalation.To minimize inhalation exposure, especially when weighing or preparing solutions.

Operational Plans: From Receipt to Disposal

A structured workflow is critical to maintaining a safe laboratory environment when working with this compound.

Chemical Handling Workflow

receiving Receiving and Storage Store at -80°C as recommended prep Preparation - Don appropriate PPE - Handle in a certified chemical fume hood receiving->prep Transport in a sealed, secondary container experiment Experimentation - Follow established protocols - Avoid generating aerosols prep->experiment decontamination Decontamination - Clean work surfaces with an appropriate disinfectant experiment->decontamination waste Waste Disposal - Segregate as hazardous waste - Follow institutional guidelines decontamination->waste documentation Documentation - Record usage and disposal waste->documentation

Figure 1. A logical workflow for the safe handling of this compound.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

Spill Response Protocol

cluster_spill This compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and EHS evacuate->notify ppe Don Appropriate PPE (respirator, double gloves, lab coat, goggles) notify->ppe contain Contain the Spill (use absorbent pads) ppe->contain clean Clean and Decontaminate - Work from outside in - Use appropriate cleaning agent contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose report Document the Incident dispose->report

Figure 2. Step-by-step emergency procedure for a this compound spill.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), plasticware, and absorbent materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated. The decontamination solution should also be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Summary of Key Information

PropertyInformationCitation
Synonyms N-(Phosphonacetyl)-L-aspartate, PALA[1]
Mechanism of Action Inhibitor of aspartate transcarbamoyl transferase, a key enzyme in de novo pyrimidine (B1678525) biosynthesis; DNA antimetabolite.
Primary Hazards As an antimetabolite, it has cytotoxic potential. Clinical studies have reported skin rash, diarrhea, and stomatitis as side effects.[1]
Storage Shipped on dry ice; recommended long-term storage at -80°C.
Personal Protective Equipment Chemical-resistant gloves (double-gloving recommended), safety glasses or goggles, lab coat, and a respirator (when handling powder).
Handling Use a certified chemical fume hood, especially when working with the solid form or preparing solutions. Avoid inhalation of dust and contact with skin and eyes.
Spill Response Evacuate the area, notify supervisor, don appropriate PPE, contain the spill with absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.
Disposal All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste according to institutional guidelines.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.